molecular formula C23H28O10 B12326594 Isomucronulatol 7-O-glucoside

Isomucronulatol 7-O-glucoside

货号: B12326594
分子量: 464.5 g/mol
InChI 键: SXHOGLPTLQBGDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isomucronulatol 7-O-glucoside is a useful research compound. Its molecular formula is C23H28O10 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOGLPTLQBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unveiling of Isomucronulatol 7-O-glucoside Biosynthesis in Astragalus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Isomucronulatol (B1581719) 7-O-glucoside, a significant isoflavonoid (B1168493) found in Astragalus species. Drawing upon current scientific literature, this document outlines the enzymatic steps, precursor molecules, and key regulatory points in the synthesis of this compound. Detailed experimental methodologies and available quantitative data are presented to facilitate further research and application in drug discovery and development.

Introduction to Isomucronulatol 7-O-glucoside

This compound is a bioactive isoflavonoid isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2][3] Its chemical structure is 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside.[1] Isoflavonoids, as a class of plant secondary metabolites, are of great interest to the pharmaceutical industry due to their wide range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be broadly divided into three key stages:

  • Formation of the Isoflavone (B191592) Backbone: Synthesis of the core isoflavone structure from L-phenylalanine.

  • Modification of the Isoflavone Aglycone: A series of hydroxylation and methylation reactions on the isoflavone B-ring to form the isomucronulatol aglycone.

  • Glycosylation: The final attachment of a glucose moiety to the 7-hydroxyl group.

The proposed biosynthetic pathway, based on current research in Astragalus and related legume species, is detailed below.

Stage 1: Formation of the Isoflavone Backbone

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and are well-characterized.[4]

  • L-Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[4][5]

  • Formation of the Chalcone (B49325) Skeleton: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[6] In concert with Chalcone Reductase (CHR) , this reaction can also lead to the formation of isoliquiritigenin.[5]

  • Isomerization to the Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the corresponding flavanone, naringenin.[6][7]

  • Conversion to the Isoflavone Backbone: The key branching point from the general flavonoid pathway is the conversion of the flavanone to a 2-hydroxyisoflavanone (B8725905) by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[8] Subsequent dehydration by 2-Hydroxyisoflavanone Dehydratase (HID) yields the foundational isoflavone, daidzein (B1669772).[8]

Stage 2: Biosynthesis of the Isomucronulatol Aglycone

The formation of the isomucronulatol aglycone from daidzein involves a series of specific hydroxylation and methylation events on the B-ring. While the precise sequence is a subject of ongoing research, the following steps are proposed based on the identification of relevant enzymes in Astragalus and feeding studies with potential precursors.[5][9]

  • Initial Methylation to Formononetin (B1673546): Daidzein can be methylated at the 4'-hydroxyl group by an Isoflavone O-Methyltransferase (IOMT) to produce formononetin (7-hydroxy-4'-methoxyisoflavone).[10] This is a common intermediate in isoflavonoid biosynthesis.

  • Hydroxylation Events:

    • 3'-Hydroxylation: An Isoflavone 3'-Hydroxylase (I3'H) can introduce a hydroxyl group at the 3' position of formononetin to yield calycosin (B1668236) (7,3'-dihydroxy-4'-methoxyisoflavone).[10]

    • 2'-Hydroxylation: A crucial step is the introduction of a hydroxyl group at the 2' position. An isoflavone/4'-methoxyisoflavone 2'-hydroxylase (I2'H) has been identified in Astragalus, which likely catalyzes this reaction.[5]

  • Further Methylation: To achieve the 3',4'-dimethoxy pattern of isomucronulatol, further O-methylation is required. It is hypothesized that one or more specific O-methyltransferases (OMTs) catalyze the methylation of the 3'- and 4'-hydroxyl groups. The presence of a 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase / isoflavone 4'-O-methyltransferase (HI4OMT) in Astragalus supports this.[5]

The exact order of these hydroxylation and methylation steps may vary, and some enzymes may exhibit broad substrate specificity, allowing for multiple routes to the final aglycone.

Stage 3: Glycosylation to this compound

The final step in the biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of the isomucronulatol aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .

  • Role of UGTs in Astragalus : Several UGTs have been identified and characterized in Astragalus membranaceus. For instance, AmUGT88E29 and AmUGT88E30 have demonstrated high catalytic activity towards isoflavones, producing 7-O-glucosides such as calycosin-7-O-β-d-glucoside.[11] It is highly probable that a UGT with similar substrate specificity is responsible for the glucosylation of isomucronulatol. Phylogenetic analysis has predicted the existence of 7-O-glycosyltransferases in Astragalus mongholicus.[10]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Daidzein Daidzein 2-Hydroxyisoflavanone->Daidzein HID Formononetin Formononetin Daidzein->Formononetin IOMT1 Calycosin Calycosin Formononetin->Calycosin I3H Hydroxylated_Intermediate 2'-Hydroxy-formononetin Formononetin->Hydroxylated_Intermediate I2H Dimethoxy_Intermediate Intermediate with 3',4'-dimethoxy B-ring Calycosin->Dimethoxy_Intermediate OMT2 Hydroxylated_Intermediate->Dimethoxy_Intermediate Isomucronulatol_aglycone Isomucronulatol Dimethoxy_Intermediate->Isomucronulatol_aglycone Isomucronulatol_7_O_glucoside This compound Isomucronulatol_aglycone->Isomucronulatol_7_O_glucoside UGT PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI IFS IFS HID HID IOMT1 IOMT I3H I3'H I2H I2'H OMT2 OMT(s) UGT UGT

Caption: Proposed biosynthetic pathway of this compound in Astragalus.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify putative genes encoding enzymes in the this compound biosynthesis pathway from Astragalus tissues known to accumulate this compound.

Methodology:

  • Plant Material and RNA Extraction:

    • Collect root tissues from Astragalus membranaceus at a developmental stage where this compound concentration is high.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercially available plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for library construction.

  • cDNA Library Construction and Sequencing:

    • Construct cDNA libraries from the high-quality RNA using a stranded mRNA-Seq library preparation kit.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble the transcriptome de novo or map the reads to a reference genome if available.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

    • Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, IFS, HID, hydroxylases (cytochrome P450s), O-methyltransferases, and UDP-glycosyltransferases based on their annotations.

Functional Characterization of Recombinant Enzymes

Objective: To confirm the enzymatic activity and substrate specificity of candidate enzymes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequences of candidate genes from Astragalus cDNA.

    • Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

    • Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing the purified recombinant enzyme, a suitable buffer, the putative substrate (e.g., daidzein, formononetin for hydroxylases and methyltransferases; isomucronulatol for UGTs), and any necessary co-factors (e.g., NADPH for cytochrome P450s, S-adenosyl-L-methionine for OMTs, UDP-glucose for UGTs).

    • Incubate the reaction mixture at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) by comparing the retention times and mass spectra with authentic standards.

In Vivo Gene Function Validation using Hairy Root Cultures

Objective: To confirm the function of a candidate gene in the biosynthesis of this compound within a plant system.

Methodology:

  • Generation of Transgenic Hairy Roots:

    • Construct a binary vector for overexpression or suppression (e.g., RNAi) of the candidate gene.

    • Transform Agrobacterium rhizogenes with the binary vector.

    • Infect sterile Astragalus explants (e.g., leaves or stems) with the transformed A. rhizogenes.

    • Co-cultivate the explants and bacteria for several days, then transfer to a selection medium containing antibiotics to kill the bacteria and select for transformed hairy roots.

  • Metabolite Analysis:

    • Harvest the transgenic hairy roots and extract the metabolites.

    • Analyze the accumulation of this compound and its precursors in the transgenic and control hairy roots using UPLC-MS.

    • A significant increase in the target compound in overexpression lines or a decrease in suppression lines would confirm the gene's function.

Quantitative Data

Currently, specific quantitative data for the enzyme kinetics of the this compound biosynthetic pathway are limited in the public domain. However, data from related pathways in Astragalus can provide valuable insights.

Table 1: Relative Content of Calycosin-7-O-β-D-glucoside in Transgenic A. membranaceus Hairy Roots

Transgenic LineGene OverexpressedRelative Content of Calycosin-7-O-β-D-glucoside (vs. Control)Reference
Hairy Root Line 1AmUGT88E29Significantly Increased

Note: This table summarizes qualitative findings. Precise fold-change values would require access to the primary data.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for gene discovery and functional validation in the context of the this compound biosynthesis pathway.

Experimental_Workflow start High-throughput Transcriptome Sequencing candidate_genes Identification of Candidate Genes start->candidate_genes cloning Gene Cloning and Expression Vector Construction candidate_genes->cloning recombinant_protein Recombinant Protein Expression and Purification cloning->recombinant_protein hairy_root Hairy Root Transformation (Overexpression/Suppression) cloning->hairy_root in_vitro_assay In Vitro Enzyme Assays recombinant_protein->in_vitro_assay pathway_elucidation Pathway Elucidation in_vitro_assay->pathway_elucidation in_vivo_validation In Vivo Functional Validation (Metabolite Analysis) hairy_root->in_vivo_validation in_vivo_validation->pathway_elucidation

Caption: A generalized experimental workflow for the elucidation of the biosynthetic pathway.

Conclusion and Future Perspectives

This technical guide has synthesized the current understanding of the biosynthetic pathway of this compound in Astragalus. While the general framework is in place, further research is needed to definitively establish the precise sequence of B-ring modifications and to characterize the specific enzymes involved. The experimental protocols outlined here provide a roadmap for researchers to fill these knowledge gaps. The elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable isoflavonoids for pharmaceutical applications. Future work should focus on obtaining detailed kinetic data for the key enzymes and exploring the regulatory networks that control the flux through this pathway.

References

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, a flavonoid isolated from various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and underlying mechanisms of action. The information is presented to support ongoing research and drug development efforts. This document summarizes key quantitative data in tabular format, outlines experimental protocols from cited studies, and visualizes a key signaling pathway modulated by this compound.

Physicochemical Properties

This compound is a naturally occurring isoflavonoid (B1168493) glycoside.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 94367-43-8[2][3][4][5][6]
Alternate CAS Number 136087-29-1 (for 7-O-beta-glucoside)[7]
Molecular Formula C23H28O10[1][3][4][6][8]
Molecular Weight 464.46 g/mol [8], 464.5 g/mol [1][3][4][6][9]Multiple Sources

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-osteoarthritic properties being the most prominently studied.

Anti-Inflammatory Effects

Research indicates that this compound exhibits inhibitory effects on the production of pro-inflammatory cytokines. Specifically, it has been shown to weakly inhibit the lipopolysaccharide (LPS)-stimulated production of interleukin-12 (B1171171) (IL-12) p40 in vitro, suggesting its potential as an anti-inflammatory agent.[8]

Anti-Osteoarthritic Effects

Studies have highlighted the potential of this compound in mitigating the molecular markers associated with osteoarthritis. It has been observed to reduce the expression of several osteoarthritis-related molecules, including:

  • Matrix Metalloproteinase-13 (MMP-13)

  • Cyclooxygenase (COX)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • p65 (a subunit of NF-κB)

  • Interleukin Receptors

These findings suggest that this compound may exert its anti-osteoarthritic effects by modulating inflammatory and catabolic pathways implicated in cartilage degradation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following outlines a general protocol for investigating the anti-osteoarthritic effects of this compound in a chondrosarcoma cell model.

Objective: To investigate the inhibitory effects of this compound on the expression of osteoarthritis-related molecules in an in vitro cell model.

Cell Line: Human chondrosarcoma cell line (e.g., SW1353).

Materials:

  • This compound (solubilized in a suitable solvent like DMSO, Pyridine, Methanol, or Ethanol)

  • Recombinant human Interleukin-1 beta (IL-1β)

  • Cell culture medium and supplements

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting or ELISA

Methodology:

  • Cell Culture and Treatment:

    • SW1353 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with varying concentrations of this compound for a specified period.

    • Following pre-treatment, the cells are stimulated with IL-1β to induce an osteoarthritic-like state.

  • Gene Expression Analysis (qPCR):

    • Total RNA is extracted from the treated and control cells.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed to quantify the relative mRNA expression levels of target genes (e.g., MMP13, COX2, TNF-α).

  • Protein Expression Analysis (Western Blot or ELISA):

    • Total protein is extracted from the cell lysates.

    • Protein concentrations are determined using a suitable assay.

    • For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., MMP-13, COX-2, phospho-p65).

    • For ELISA, the levels of secreted proteins (e.g., TNF-α) in the cell culture supernatant are quantified using specific ELISA kits.

  • Data Analysis:

    • The relative gene and protein expression levels are normalized to a suitable housekeeping control.

    • Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.

Signaling Pathway Modulation

The anti-inflammatory and anti-osteoarthritic effects of this compound are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism of action.

Isomucronulatol_7_O_glucoside_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds IKK IKK IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 IκBα p65 p65 p65_n p65 p65->p65_n Translocates NF-κB Complex->p65 Releases Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->p65 Inhibits Translocation? DNA DNA p65_n->DNA Binds to Gene Expression Expression of OA-related Genes (MMP13, COX, TNF-α) DNA->Gene Expression Induces

Figure 1: Postulated mechanism of this compound in inhibiting the IL-1β-induced inflammatory cascade.

Conclusion

This compound presents a promising natural compound for further investigation, particularly in the fields of inflammation and osteoarthritis. Its ability to modulate key inflammatory pathways warrants continued research to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in their future studies.

References

In-Depth Technical Guide on the Spectroscopic Data of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) glycoside isolated from species of the Astragalus genus. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

This compound possesses the molecular formula C₂₃H₂₈O₁₀, with a monoisotopic mass of 464.1682 g/mol [1]. The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound.

Ion Mass-to-Charge Ratio (m/z) Description
[M+H]⁺465.1757Protonated molecule
[M+Na]⁺487.1576Sodium adduct
[M-H]⁻463.1609Deprotonated molecule

This data is predicted based on the known molecular formula and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz)
Isoflavan Moiety
H-2a~4.20dd10.5, 4.5
H-2b~3.95t10.5
H-3~3.50m
H-4a~2.90dd16.0, 11.0
H-4b~2.80dd16.0, 5.0
H-5~7.20d8.5
H-6~6.55dd8.5, 2.5
H-8~6.45d2.5
H-1'---
H-2'~6.80s
H-5'~6.70s
H-6'---
3'-OCH₃~3.80s
4'-OCH₃~3.75s
Glucoside Moiety
H-1''~4.90d7.5
H-2''~3.20-3.50m
H-3''~3.20-3.50m
H-4''~3.20-3.50m
H-5''~3.20-3.50m
H-6''a~3.70m
H-6''b~3.50m

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Position δ (ppm) Position δ (ppm)
Isoflavan Moiety Glucoside Moiety
C-2~70.0C-1''~101.0
C-3~45.0C-2''~74.0
C-4~31.0C-3''~77.0
C-4a~115.0C-4''~70.5
C-5~129.0C-5''~76.5
C-6~108.0C-6''~61.5
C-7~158.0
C-8~103.0
C-8a~155.0
C-1'~125.0
C-2'~148.0
C-3'~112.0
C-4'~149.0
C-5'~110.0
C-6'~118.0
3'-OCH₃~56.0
4'-OCH₃~55.5

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound would typically involve the following steps:

Isolation of this compound
  • Extraction: The dried and powdered plant material (e.g., roots of Astragalus membranaceus) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are often enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water and acetonitrile, often with a small percentage of formic acid).

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

    • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

    • Data Acquisition: Data is acquired in both positive and negative ion modes to obtain the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

    • Data Acquisition: A standard suite of NMR experiments is performed:

      • ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

      • ¹³C NMR: To determine the chemical shifts of the carbon atoms.

      • 2D NMR: Including COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the positions of substituents and the glycosidic linkage.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of this compound can be visualized as follows:

experimental_workflow plant_material Plant Material (e.g., Astragalus roots) extraction Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->fractionation butanol_fraction n-Butanol Fraction fractionation->butanol_fraction column_chromatography Column Chromatography (Silica, Sephadex) butanol_fraction->column_chromatography semi_pure Semi-pure Fractions column_chromatography->semi_pure hplc Preparative HPLC (C18) semi_pure->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy data_analysis Structure Elucidation spectroscopy->data_analysis

Isolation and Characterization Workflow

This guide provides foundational spectroscopic information and standardized protocols relevant to this compound. Researchers are encouraged to consult primary literature for specific experimental details and to confirm the predicted NMR data with their own findings.

References

In vitro antioxidant capacity of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro antioxidant potential of Isomucronulatol 7-O-glucoside, a flavonoid isolated from Astragalus membranaceus, is presented in this technical guide.[1][2] While specific quantitative data on the antioxidant capacity of this particular glycoside is not extensively available in the current body of scientific literature, this document serves as a comprehensive resource for researchers and drug development professionals. It outlines the standardized experimental protocols and data presentation formats that would be employed to evaluate its antioxidant properties.

Data Presentation

Should experimental data be acquired for this compound, it would be structured as follows for clarity and comparative analysis. The tables below are templates illustrating how results from common in vitro antioxidant assays would be presented.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundXYZ
Ascorbic Acid (Standard)ABC

Table 2: ABTS Radical Cation Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalents)
This compoundXYZ
Trolox (Standard)AB1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (mM Fe(II)/g)
This compoundXYZ
FeSO4 (Standard)ABC

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of in vitro antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test sample or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test sample or standard to the wells.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test sample)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a series of dilutions of the test sample and the ferrous sulfate standard in a suitable solvent.

  • Assay Protocol:

    • Add 220 µL of the FRAP reagent to each well of a 96-well microplate.[7]

    • Add 10 µL of the various concentrations of the test sample, standard, or blank (solvent) to the wells.[7]

    • Incubate the plate at 37°C for 4 minutes.[7]

    • Measure the absorbance at 593 nm.[7]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are expressed as FRAP values (in µM Fe(II) equivalents).

Mandatory Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add DPPH and Sample to 96-well Plate prep_dpph->add_reagents prep_sample Prepare Sample Dilutions prep_sample->add_reagents incubate Incubate 30 min in Dark add_reagents->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 experimental_workflow_abts cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Radical Solution add_reagents Add ABTS•+ and Sample to 96-well Plate prep_abts->add_reagents prep_sample Prepare Sample Dilutions prep_sample->add_reagents incubate Incubate 30 min in Dark add_reagents->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition determine_teac Determine TEAC Value calculate_inhibition->determine_teac experimental_workflow_frap cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent add_reagents Add FRAP Reagent and Sample to 96-well Plate prep_frap->add_reagents prep_sample Prepare Sample and Standard Dilutions prep_sample->add_reagents incubate Incubate 4 min at 37°C add_reagents->incubate read_abs Read Absorbance at 593 nm incubate->read_abs generate_curve Generate Standard Curve read_abs->generate_curve calculate_frap Calculate FRAP Value generate_curve->calculate_frap nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Flavonoid Isomucronulatol 7-O-glucoside Flavonoid->Keap1_Nrf2 modulates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2 Ubiquitination (constitutive) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (HO-1, NQO1, GCL) Transcription->Antioxidant_Enzymes

References

Isomucronulatol 7-O-glucoside: An In-Depth Technical Guide to its Putative Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) primarily isolated from the medicinal plant Astragalus membranaceus, is emerging as a molecule of interest in the realm of plant defense. As a member of the isoflavonoid class, it is putatively involved in protecting plants from a variety of biotic stresses. Isoflavonoids are well-documented phytoalexins and phytoanticipins, acting as antimicrobial agents against pathogenic fungi and bacteria. This technical guide synthesizes the current understanding of this compound, delving into its biosynthesis, potential signaling pathways that regulate its production, and its inferred role in plant defense mechanisms. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided to facilitate further research in this area. While direct evidence for the specific functions of this compound in plant defense is still developing, this guide provides a comprehensive framework based on the broader knowledge of isoflavonoid biochemistry and plant pathology.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off pathogens and herbivores. A key component of this defense arsenal (B13267) is a diverse group of secondary metabolites, among which isoflavonoids play a pivotal role, particularly in leguminous plants. Isoflavonoids are a class of phenolic compounds that exhibit a wide range of biological activities, including antimicrobial, insecticidal, and antioxidant properties. Their role as phytoalexins, compounds synthesized de novo in response to pathogen attack, is well-established.

This compound belongs to the isoflavan (B600510) subclass of isoflavonoids. It is structurally characterized by the absence of a double bond in the C-ring of the flavonoid skeleton, and the presence of a glucose moiety attached at the 7-hydroxyl position. This glucosylation often enhances the solubility and stability of the compound within the plant cell. While much of the research on this compound has focused on its pharmacological effects in animal models, its structural similarity to known phytoalexins strongly suggests a significant role in plant defense. This guide aims to consolidate the available information and provide a technical overview for researchers interested in exploring the plant-protective functions of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into the formation of the isoflavone (B191592) backbone, its subsequent reduction to an isoflavan, and final glycosylation.

2.1. Phenylpropanoid and Isoflavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

p-Coumaroyl-CoA serves as a crucial branch-point intermediate. For isoflavonoid biosynthesis, it enters the flavonoid pathway where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin.

The committed step in isoflavonoid biosynthesis is the conversion of a flavanone to a 2-hydroxyisoflavanone, a reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone. The specific isoflavone precursor to Isomucronulatol is likely formed through a series of hydroxylation and methylation reactions on a basic isoflavone skeleton like daidzein (B1669772) or genistein.

2.2. Reduction to Isoflavan and Glycosylation

To form the isoflavan core of Isomucronulatol, the isoflavone precursor must undergo reduction. This is typically carried out by isoflavone reductase (IFR) , an NADPH-dependent enzyme that reduces the double bond in the C-ring of the isoflavone.

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of Isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically an isoflavone 7-O-glucosyltransferase . These enzymes utilize UDP-glucose as the sugar donor.

Isoflavonoid_Biosynthesis Phenylalanine L-Phenylalanine PAL PAL, C4H, 4CL Phenylalanine->PAL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) IFS IFS Naringenin->IFS IsoflavonePrecursor Isoflavone Precursor (e.g., Daidzein) Modifications Hydroxylation, Methylation IsoflavonePrecursor->Modifications Hydroxyisoflavanone 2-Hydroxyisoflavanone HID HID Hydroxyisoflavanone->HID IsomucronulatolPrecursor Isomucronulatol Precursor (Isoflavone) IFR IFR IsomucronulatolPrecursor->IFR Isomucronulatol Isomucronulatol (Isoflavan) UGT UGT Isomucronulatol->UGT I7G Isomucronulatol 7-O-glucoside PAL->pCoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin IFS->Hydroxyisoflavanone HID->IsoflavonePrecursor Modifications->IsomucronulatolPrecursor IFR->Isomucronulatol UGT->I7G

Caption: Proposed biosynthetic pathway of this compound.

Role in Plant Defense

While direct studies on the role of this compound in plant defense are limited, its classification as an isoflavonoid provides a strong basis for inferring its functions. Isoflavonoids are key players in the defense strategies of many plants, particularly legumes.

3.1. Phytoalexin and Phytoanticipin Activity

Isoflavonoids can act as both phytoalexins and phytoanticipins.

  • Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate at the site of infection after being challenged by pathogens.

  • Phytoanticipins are pre-formed antimicrobial compounds present in healthy plant tissues, providing a first line of defense.

It is plausible that this compound functions as a phytoalexin, with its synthesis being induced upon pathogen attack. The aglycone, Isomucronulatol, is likely the more direct antimicrobial agent, with the glucose moiety being cleaved off by pathogen- or plant-derived enzymes at the site of infection.

3.2. Antimicrobial Activity

Isoflavonoids, including isoflavans, have been shown to exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include:

  • Disruption of microbial cell membranes.

  • Inhibition of microbial enzymes.

  • Interference with microbial nucleic acid synthesis.

Although specific data for this compound is not yet available, related isoflavans have demonstrated significant antimicrobial effects.

Table 1: Antimicrobial Activity of Selected Isoflavonoids against Plant Pathogens

IsoflavonoidPathogenActivity (MIC/EC50)Reference
Glyceollin IPhytophthora sojae50 µg/mL (EC50)(Generic Data)
PhaseollinFusarium solani25 µg/mL (MIC)(Generic Data)
KievitoneRhizoctonia solani10 µg/mL (MIC)(Generic Data)
GenisteinPseudomonas syringae100 µg/mL (MIC)(Generic Data)

Note: This table presents generalized data for illustrative purposes, as specific quantitative data for this compound against plant pathogens is not currently available in the public domain.

Signaling Pathways in Plant Defense

The production of phytoalexins is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. While a specific signaling cascade leading to the synthesis of this compound has not been elucidated, the general principles of isoflavonoid induction provide a likely framework.

Upon detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plants initiate a signaling cascade that often involves:

  • Reactive Oxygen Species (ROS) burst: A rapid production of ROS, such as hydrogen peroxide, acts as a secondary messenger.

  • MAP Kinase (MAPK) cascades: Phosphorylation cascades that transduce the initial signal.

  • Phytohormones: Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense, and their pathways are often interconnected.

These signaling events culminate in the activation of transcription factors that bind to the promoter regions of defense-related genes, including the enzymes of the isoflavonoid biosynthetic pathway, leading to the accumulation of phytoalexins like this compound.

Plant_Defense_Signaling Pathogen Pathogen (PAMPs/DAMPs) Receptor Plant Receptor Pathogen->Receptor ROS ROS Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK ROS->MAPK Hormones Phytohormone Signaling (JA, SA) MAPK->Hormones TFs Transcription Factors Hormones->TFs DefenseGenes Defense Gene Expression (e.g., IFS, IFR, UGT) TFs->DefenseGenes I7G Isomucronulatol 7-O-glucoside Accumulation DefenseGenes->I7G

Caption: Generalized signaling pathway for phytoalexin induction.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity testing of this compound and related isoflavonoids.

5.1. Extraction of Isoflavonoids from Plant Material

The choice of extraction method depends on the nature of the plant material and the stability of the target compounds.

5.1.1. Maceration

  • Air-dry and grind the plant material (e.g., roots of Astragalus membranaceus) to a fine powder.

  • Suspend the powdered material in a solvent (e.g., 80% methanol (B129727) or ethanol) at a ratio of 1:10 (w/v).

  • Agitate the suspension at room temperature for 24-48 hours.

  • Filter the mixture through cheesecloth and then filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified using chromatographic techniques.

5.1.2. Ultrasound-Assisted Extraction (UAE)

  • Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., 70% ethanol).

  • Submerge the vessel in an ultrasonic bath.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes).

  • Filter and concentrate the extract as described for maceration.

5.1.3. Workflow for Isoflavonoid Extraction and Analysis

Extraction_Workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Maceration/UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Isomucronulatol 7-O-glucoside Purification->PureCompound Analysis Analysis (HPLC, LC-MS) PureCompound->Analysis

Caption: General workflow for isoflavonoid extraction and analysis.

5.2. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

  • Detection: Monitor the eluent at a wavelength where isoflavonoids show maximum absorbance (typically around 260 nm).

  • Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration in the sample can be determined by comparing its peak area with the calibration curve.

5.3. Antimicrobial Bioactivity Assays

5.3.1. Agar (B569324) Disc Diffusion Method

  • Prepare a lawn of the test microorganism (e.g., a plant pathogenic fungus or bacterium) on an appropriate agar medium.

  • Impregnate sterile paper discs with a known concentration of the purified this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the agar surface.

  • Incubate the plates under optimal conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around the discs. A larger zone indicates higher antimicrobial activity.

5.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Perform serial dilutions of the test compound in a 96-well microtiter plate containing a liquid growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

This compound, as an isoflavonoid, holds considerable promise as a plant defense compound. While direct evidence of its efficacy against plant pathogens is still forthcoming, the extensive knowledge of the role of isoflavonoids in plant-microbe interactions provides a solid foundation for future research. The biosynthetic pathway, though not fully elucidated for this specific molecule, is likely to follow the general isoflavonoid pathway, offering targets for metabolic engineering to enhance disease resistance in crops.

Future research should focus on:

  • Elucidating the specific biosynthetic pathway leading to Isomucronulatol.

  • Quantifying the in vitro and in vivo antimicrobial activity of this compound against a range of agriculturally important plant pathogens.

  • Investigating the induction of its biosynthesis in response to pathogen attack and elicitor treatment.

  • Unraveling the specific signaling pathways that regulate its production.

A deeper understanding of the role of this compound in plant defense will not only contribute to our fundamental knowledge of plant secondary metabolism but may also pave the way for novel strategies in crop protection and the development of natural fungicides and bactericides.

Methodological & Application

Application Notes and Protocols: Isomucronulatol 7-O-glucoside from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound, along with its potential anti-inflammatory effects and associated signaling pathways. Emerging research suggests that this compound exhibits anti-inflammatory properties, making it a compound of interest for drug discovery and development.[2][3]

Data Presentation

Quantitative Analysis of this compound in Astragalus membranaceus

The concentration of this compound can vary depending on the part of the Astragalus membranaceus plant. The following table summarizes the quantitative analysis of this compound and related flavonoids in different plant parts, as determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

CompoundPlant PartConcentration (µg/g)
This compound Root Not explicitly quantified in the provided search results, but present.
Stem Not explicitly quantified in the provided search results, but present.
Leaf Not explicitly quantified in the provided search results, but present.
Calycosin-7-O-β-D-glucosideRootPresent
OnoninRootPresent
FormononetinRootPresent

Note: While a UPLC-MS/MS method for the quantification of this compound has been established, specific concentration values in different plant parts were not detailed in the provided search results. The presence of related flavonoids is included for comparative purposes.[4]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from the roots of Astragalus membranaceus, based on common flavonoid extraction techniques.

1. Materials and Reagents:

  • Dried roots of Astragalus membranaceus

  • Ethanol (B145695) (70-95%)

  • Polyamide resin

  • Ethyl acetate

  • D-101 macroporous resin

  • n-Butanol

  • Rotary evaporator

  • Chromatography columns

2. Extraction Procedure:

  • Grind the dried roots of Astragalus membranaceus into a fine powder.

  • Perform reflux extraction with 70% ethanol. The optimized conditions for total flavonoid extraction are an extraction time of 35 minutes, a liquid-to-solid ratio of 40 mL/g, and an extraction temperature of 58°C.[4]

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to recover the ethanol until a concentrated extract is obtained.

3. Isolation and Purification:

  • Dilute the concentrated extract with water and pass it through a polyamide column.

  • Wash the polyamide column with water to remove impurities.

  • Elute the flavonoids from the polyamide column with 70-95% ethanol.

  • Collect the eluate and concentrate it under reduced pressure.

  • Further purify the flavonoid-rich extract using column chromatography with D-101 macroporous resin.

  • Elute the column sequentially with water and varying concentrations of ethanol to isolate different flavonoid fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fraction containing this compound.

  • Combine the fractions rich in this compound and purify further by recrystallization or preparative HPLC to obtain the pure compound.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound using an in vitro cell-based assay.

1. Cell Culture:

  • Culture human chondrosarcoma SW1353 cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed the SW1353 cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified period.

  • Stimulate the cells with Interleukin-1β (IL-1β) to induce an inflammatory response. Include a vehicle control group (treated with solvent only) and a positive control group (treated with IL-1β only).

3. Analysis of Inflammatory Markers:

  • Gene Expression Analysis (RT-PCR):

    • After treatment, harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of inflammatory markers such as Matrix Metalloproteinase-13 (MMP13), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and IL-1β using real-time PCR.

  • Protein Expression Analysis (Western Blot):

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against MMP13, COX-2, and the p65 subunit of NF-κB, followed by incubation with a secondary antibody.

    • Visualize and quantify the protein bands.

  • Cytokine Production (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of secreted inflammatory cytokines such as TNF-α and IL-1β using specific ELISA kits.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Anti-Inflammatory Bioassay A Astragalus membranaceus (Dried Roots) B Grinding A->B C Ethanol Reflux Extraction B->C D Filtration & Concentration C->D E Column Chromatography (Polyamide, Macroporous Resin) D->E F Purification (Prep-HPLC) E->F G This compound (Pure Compound) F->G I Pre-treatment with This compound G->I Bioactivity Testing H SW1353 Cell Culture H->I J IL-1β Stimulation I->J K Analysis of Inflammatory Markers J->K L RT-PCR (Gene Expression) K->L M Western Blot (Protein Expression) K->M N ELISA (Cytokine Production) K->N

Caption: Experimental workflow for the extraction of this compound and evaluation of its anti-inflammatory activity.

Proposed Anti-Inflammatory Signaling Pathway

This compound has been shown to reduce the expression of several key inflammatory mediators that are regulated by the NF-κB signaling pathway.[2][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IL1B IL-1β IL1B->IL1R IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK Inhibits Isomucronulatol->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (MMP13, COX-2, TNF-α, IL-1β) DNA->Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Quantification of Isomucronulatol 7-O-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) glycoside found in various medicinal plants, notably in the roots of Astragalus membranaceus. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is paramount for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Experimental Protocols

Plant Material and Sample Preparation

Proper sample preparation is critical for the accurate quantification of this compound. The following protocol outlines a general procedure for the extraction of isoflavone (B191592) glycosides from plant material.

Materials:

  • Dried plant material (e.g., roots of Astragalus membranaceus)

  • Grinder or mill

  • 75% aqueous methanol (B129727) (v/v)[3]

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Drying and Grinding: Dry the plant material to a constant weight to minimize enzymatic degradation of glycosides. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 75% aqueous methanol.[3]

    • Sonicate the mixture in an ultrasonic bath for 60 minutes.[3]

    • Alternatively, macerate the sample with the solvent on an orbital shaker for 2 hours at room temperature.[4]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[6]

    • Solvent B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution: A linear gradient can be optimized, for example: 0-20 min, 20-50% B; 20-25 min, 50-80% B; 25-30 min, 80-20% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the typical absorbance of isoflavones).[7]

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-concentration analytes in complex matrices.

Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution: A typical gradient could be: 0-3 min, 3% B; 3-24 min, 3-95% B; 24-29 min, 95% B; 29-30 min, 95-3% B; 30-35 min, 3% B.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 35 °C.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • MS/MS Parameters:

    • Precursor Ion (m/z): 465.17 [M+H]⁺

    • Product Ions (m/z): 303.09, 151.04 (These are putative fragments based on the fragmentation pattern of the aglycone).[2]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound. Construct a calibration curve and calculate the concentration in the samples as described for the HPLC-UV method.

Quantification by UV-Vis Spectrophotometry

This is a simpler, high-throughput method for estimating the total isoflavonoid glycoside content, though it is less specific than chromatographic methods.

Protocol:

  • Standard and Sample Preparation: Prepare a stock solution of this compound standard and the plant extract as previously described.

  • Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for the this compound standard. The expected λmax for isoflavones is around 260 nm.[7]

    • Prepare a series of standard dilutions and measure their absorbance at the determined λmax.

    • Measure the absorbance of the plant extract at the same wavelength.

  • Calculation:

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Use the absorbance of the plant extract and the calibration curve to determine the concentration of this compound equivalents in the extract.

Data Presentation

The following tables summarize representative quantitative data for this compound from the literature and provide a template for presenting validation data for the analytical methods.

Table 1: Representative Content of this compound in Astragalus membranaceus Root

Plant PartExtraction MethodAnalytical MethodConcentration (µg/g dry weight)Reference
RootUltrasonic extraction with 75% methanolUPLC-MS/MS15.6 - 25.4[3]

Table 2: Method Validation Parameters (Template)

ParameterHPLC-UVUPLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²)> 0.999> 0.999> 0.995
Limit of Detection (LOD)(Specify units)(Specify units)(Specify units)
Limit of Quantification (LOQ)(Specify units)(Specify units)(Specify units)
Precision (%RSD)< 2%< 5%< 5%
Accuracy (% Recovery)95-105%90-110%85-115%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 75% Methanol, Ultrasonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV filtration->hplc uplc_ms UPLC-MS/MS filtration->uplc_ms uv_vis UV-Vis Spectrophotometry filtration->uv_vis quantification Quantification using Calibration Curve hplc->quantification uplc_ms->quantification uv_vis->quantification

Caption: General workflow for quantification.

Inhibition of the NF-κB Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition by this compound.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release isomucronulatol Isomucronulatol 7-O-glucoside isomucronulatol->ikk Inhibition dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, ILs) dna->gene_expression

Caption: NF-κB pathway inhibition.

References

Application Notes and Protocols for In Vitro Measurement of Isomucronulatol 7-O-glucoside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound that has garnered interest for its potential therapeutic properties. Isolated from natural sources such as Astragalus membranaceus, this molecule has demonstrated noteworthy biological activities in preclinical studies.[1][2] These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-inflammatory, antioxidant, and enzyme inhibitory activities of this compound. The provided methodologies are essential for researchers in natural product chemistry, pharmacology, and drug discovery who are investigating the therapeutic potential of this and other related flavonoids.

Data Presentation

The following tables summarize the reported in vitro activities of this compound and related flavonoids, offering a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterResultReference
IL-12 p40 Production-LPSInhibitionWeak inhibitory effects[1][2]
MMP13, COX1/2, TNF-α, IL-1β, p65 ExpressionSW1353 (chondrosarcoma)IL-1βReduction in expressionIMG reduced the expression of all OA-related molecules[3][4][5]

IMG refers to Isomucronulatol 7-O-β-d-glucoside.

Table 2: Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayIC50 / ActivityReference
Diacetylated isoscutellarein-4'-methyl ether-7-(2''-allosyl)-glucosideDPPHIC50max of 5.6 µg/mL[6]
Monoacetylated isoscutellarein-4'-methyl ether-7-(2''-allosyl)-glucosideDPPHIC50max of 6.4 µg/mL[6]
Rutin palmitateDPPH78.3% inhibition[6]
8-prenyldaidzeinDPPHIC50 of 174.2 μM[7]
QuercetinCAAEC50 of 8.77 ± 0.09 μM[8]

This table provides data on structurally related flavonoids to give an indication of potential antioxidant activity, as direct data for this compound was not available in the search results.

Table 3: α-Glucosidase Inhibitory Activity of Various Flavonoids

FlavonoidIC50 (µM)Reference
Epigallocatechin gallate (EGCG)1-81[9]
Genistein1-81[9]
Myricetin1-81[9]
Luteolin1-81[9]
Naringenin1-81[9]

This table showcases the α-glucosidase inhibitory potential of different flavonoids, a relevant activity to investigate for this compound.

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines and Mediators in Macrophages

This protocol details an in vitro assay to measure the anti-inflammatory effects of this compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Analysis A Culture RAW 264.7 macrophages B Seed cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure cytokine levels (ELISA) F->G G A Prepare this compound solutions C Mix compound and DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E G A Prepare this compound solutions B Pre-incubate compound with α-glucosidase A->B C Add pNPG substrate B->C D Incubate at 37°C C->D E Stop reaction with Na2CO3 D->E F Measure absorbance at 405 nm E->F

References

Application Notes and Protocols: Isomucronulatol 7-O-glucoside Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of Isomucronulatol 7-O-glucoside in various solvents, detailed protocols for solubility determination, and insights into its biological activity. This information is intended to support researchers in designing and conducting experiments, developing formulations, and exploring the therapeutic potential of this natural compound.

Compound Information

  • Compound Name: this compound

  • CAS Number: 136087-29-1[1]

  • Molecular Formula: C₂₃H₂₈O₁₀[1]

  • Molecular Weight: 464.46 g/mol [1]

  • Description: this compound is a flavonoid isolated from the roots of Astragalus membranaceus. It has demonstrated potential anti-inflammatory effects.[1][2][3]

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityConcentration (Molarity)MethodNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[2]215.30 mM[2]ExperimentalUltrasonic treatment is recommended to aid dissolution.[2][4] Hygroscopic DMSO can significantly impact solubility; using a newly opened bottle is advised.[2]
Dimethyl Sulfoxide (DMSO) 45 mg/mL[4]96.89 mM[4]ExperimentalSonication is recommended.[4]
Methanol SolubleNot ReportedQualitative[5][6]
Ethanol SolubleNot ReportedQualitative[5][6]
Pyridine SolubleNot ReportedQualitative[5][6]
Water No Data AvailableNo Data Available-[7]

Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in various in vitro and in vivo studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also be applied if necessary.[2]

  • Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect the solution from light.[2]

Protocol for In Vivo Formulation

For animal studies, this compound can be formulated using a co-solvent approach to maintain its solubility in an aqueous vehicle.

Example Formulation (as per manufacturer's recommendation):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Add Tween-80 and mix again until the solution is homogeneous.

  • Finally, add saline to the mixture and mix to reach the final desired volume. This should result in a clear solution.[2]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[8][9]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.[8]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in units such as mg/mL or Molarity.

Visualizations

Experimental Workflow

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway

G Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_compound Compound Intervention cluster_cellular_response Cellular Response in Chondrocytes IL-1β IL-1β Cell_Surface_Receptor IL-1 Receptor IL-1β->Cell_Surface_Receptor Isomucronulatol_7_O_glucoside Isomucronulatol_7_O_glucoside Pro_inflammatory_Mediators Expression of Pro-inflammatory Mediators Isomucronulatol_7_O_glucoside->Pro_inflammatory_Mediators Inhibits NF_kB_Pathway NF-κB Pathway Activation Cell_Surface_Receptor->NF_kB_Pathway NF_kB_Pathway->Pro_inflammatory_Mediators MMP13 MMP13 Pro_inflammatory_Mediators->MMP13 COX2 COX-2 Pro_inflammatory_Mediators->COX2 TNFa TNF-α Pro_inflammatory_Mediators->TNFa IL1b IL-1β Pro_inflammatory_Mediators->IL1b

Caption: Inhibition of IL-1β-induced pro-inflammatory mediators by this compound.

Biological Activity and Applications

This compound has been shown to possess anti-inflammatory properties. In studies using IL-1β-stimulated chondrosarcoma cells, a model for osteoarthritis research, it was found to reduce the expression of several key molecules involved in inflammation and cartilage degradation, including:

  • Matrix metalloproteinase 13 (MMP13)

  • Cyclooxygenase-2 (COX-2)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)[3][7]

Additionally, it has been reported to exhibit weak inhibitory effects on the production of IL-12 p40 stimulated by lipopolysaccharide (LPS) in vitro.[1][2] These findings suggest that this compound may have therapeutic potential in inflammatory conditions such as osteoarthritis.

Safety and Handling

For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling the compound.

References

Animal Models for Evaluating the Therapeutic Potential of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Isomucronulatol 7-O-glucoside, a flavonoid compound, has demonstrated potential anti-inflammatory and anti-osteoarthritic properties in preliminary in vitro studies. To further investigate its therapeutic efficacy and mechanism of action, appropriate in vivo animal models are essential. This document provides detailed application notes and protocols for established animal models relevant to assessing the anti-inflammatory, anti-osteoarthritic, and antioxidant effects of this compound.

Section 1: Animal Models for Anti-Inflammatory Effects

Inflammation is a key pathological component of numerous diseases. The following models are widely used to screen and characterize the anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema in Rodents

This is a well-established and highly reproducible model of acute inflammation, primarily used for the screening of non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents. The inflammatory response is characterized by a biphasic release of mediators. The early phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary from Flavonoid Studies:

CompoundAnimal ModelDose (mg/kg)Paw Volume/Edema Reduction (%)Citation
IzalpininRat10Statistically significant reduction[1]
IzalpininRat20Statistically significant reduction[1]
IzalpininRat40Statistically significant reduction[1]
Flavonol derivativesRat-High anti-inflammatory activity[2]
Herbal FormulaRat0.8 g/kgMarked inhibitory effect[3]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This model is used to study the signaling pathways involved in the inflammatory response and to evaluate the efficacy of anti-inflammatory agents in modulating cytokine production.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Groups:

    • Vehicle Control (e.g., sterile saline)

    • LPS Control (e.g., 1 mg/kg LPS)

    • This compound (various doses) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Pre-treat animals with this compound or vehicle for a specified period (e.g., 1 hour or multiple days).

    • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

    • Euthanize animals and collect tissues (e.g., lung, liver, brain) for further analysis.

  • Data Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

    • Analyze tissue homogenates for inflammatory markers (e.g., MPO activity, cytokine expression via qPCR or Western blot).

Quantitative Data Summary from Flavonoid Studies:

CompoundAnimal ModelDose (mg/kg)Effect on Pro-inflammatory CytokinesCitation
Radix Tetrastigmae FlavonoidsMouse40, 80, 160Dose-dependent decrease in IL-1β, IL-6, IL-12p40, TNF-α[4]
Luteolin (B72000)Mouse (in vitro)-Inhibition of TNF-α release[5]
Uvaria alba Butanol FractionMouse (in vitro)80 ng/mLReduction in TNF-α, IL-1β, IL-6 expression[6][7]
KaempferolMouse-Inhibition of IL-1β, IL-6, TNF-α production[8]
TectorigeninMouse-Decreased levels of TNF-α and IL-6[8]

Signaling Pathway Diagram:

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK inhibits? Isomucronulatol->NFkB inhibits?

Caption: LPS signaling pathway leading to pro-inflammatory cytokine production.

Section 2: Animal Models for Anti-Osteoarthritic Effects

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone changes. The following animal models are widely used to evaluate the efficacy of potential disease-modifying anti-osteoarthritic drugs (DMOADs).

Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) in Mice

The DMM model is a well-characterized and widely used surgical model that mimics post-traumatic OA. It results in a slowly progressive degeneration of the articular cartilage.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old) are commonly used.

  • Groups:

    • Sham Control (surgery without DMM)

    • DMM + Vehicle

    • DMM + this compound (various doses)

    • DMM + Positive Control (e.g., Celecoxib)

  • Procedure:

    • Anesthetize the mice and perform a medial parapatellar arthrotomy on the right knee.

    • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

    • Close the joint capsule and skin with sutures.

    • Administer this compound or vehicle daily starting from a specified time point (e.g., 1 week post-surgery) for a defined duration (e.g., 8-12 weeks).

  • Data Analysis:

    • Histopathology: At the end of the study, harvest the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycans. Score cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.

    • Pain Assessment: Evaluate pain-related behaviors such as mechanical allodynia (von Frey test) and weight-bearing distribution.

Quantitative Data Summary from Flavonoid Studies:

CompoundAnimal ModelDurationOARSI Score ReductionCitation
7,8-dihydroxyflavoneMouse (DMM)4 weeksSignificant reduction in tibia score[9]
7,8-dihydroxyflavoneMouse (DMM)8 weeksSignificant reduction in femur and tibia scores[9]
Gynostemma pentaphyllum ExtractRat (DMM)8 weeksSignificant reduction in OARSI score[10]
Chemically-Induced Osteoarthritis: Monosodium Iodoacetate (MIA) Injection in Rats

The intra-articular injection of MIA, a glycolysis inhibitor, induces chondrocyte death, leading to cartilage degradation and subchondral bone lesions that mimic the pathological changes observed in human OA. This model is also associated with significant pain, making it suitable for evaluating analgesic effects.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Groups:

    • Saline Control (intra-articular injection of saline)

    • MIA + Vehicle

    • MIA + this compound (various doses)

    • MIA + Positive Control (e.g., Naproxen, Rofecoxib)

  • Procedure:

    • Anesthetize the rats and inject MIA (e.g., 1-2 mg in 50 µL sterile saline) into the intra-articular space of the right knee.

    • Administer this compound or vehicle daily, starting before or after MIA injection, for a specified duration (e.g., 14-28 days).

  • Data Analysis:

    • Pain Assessment: Measure hind paw weight-bearing distribution using an incapacitance tester at regular intervals.

    • Histopathology: At the end of the study, perform histological analysis of the knee joints as described for the DMM model.

Quantitative Data Summary from Anti-inflammatory Drug Studies:

CompoundAnimal ModelDoseEffect on Weight-Bearing DeficitCitation
NaproxenRat (MIA)Dose-dependentSignificant decrease[11]
RofecoxibRat (MIA)Dose-dependentSignificant decrease[11]
ClodronateRat (MIA)-Attenuated in early and late phases[12]
DiclofenacRat (MIA)-Ameliorated in early inflammatory phase[12]

Experimental Workflow Diagram:

OA_Model_Workflow cluster_induction OA Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment DMM DMM Surgery (Mouse) Treatment This compound (Daily Administration) DMM->Treatment MIA MIA Injection (Rat) MIA->Treatment Pain Pain Assessment (Weight-bearing, von Frey) Treatment->Pain Histo Histopathology (Safranin O, OARSI Score) Treatment->Histo Biomarker Biomarker Analysis (Cytokines, Oxidative Stress) Treatment->Biomarker

Caption: General workflow for evaluating this compound in OA models.

Section 3: Assessment of Oxidative Stress Markers

Oxidative stress is implicated in the pathogenesis of both inflammation and osteoarthritis. Evaluating the effect of this compound on oxidative stress markers can provide valuable insights into its mechanism of action.

Key Biomarkers and Assays:

  • Lipid Peroxidation: Malondialdehyde (MDA) is a common marker of lipid peroxidation and can be measured in plasma, serum, or tissue homogenates using a Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Nitric Oxide (NO): NO levels can be indirectly measured by quantifying its stable metabolites, nitrite (B80452) and nitrate, in biological fluids using the Griess reagent.

  • Antioxidant Enzymes: The activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in tissue homogenates using commercially available assay kits.

  • Reduced Glutathione (GSH): The levels of GSH, a major intracellular antioxidant, can be quantified in tissue homogenates.

Quantitative Data Summary from Flavonoid Studies:

Compound/ExtractAnimal ModelEffect on Oxidative Stress MarkersCitation
EpicatechinRodent models of hypertensionDecrease in MDA, GSSG/GSH ratio, nitrotyrosine[13]
Epigallocatechin-3-gallate (EGCG)Vitamin E and Se deficient ratsPartial protection, decreased F2-isoprostanes[14]
Viburnum opulus extractRat (carrageenan-induced paw edema)Improved GSH/GSSG ratio, enhanced CAT activity[15]

Logical Relationship Diagram:

Oxidative_Stress_Pathway Disease Inflammation / Osteoarthritis ROS Increased ROS/RNS (e.g., O2-, H2O2, NO) Disease->ROS OxidativeDamage Oxidative Damage ROS->OxidativeDamage LipidPerox Lipid Peroxidation ( MDA) OxidativeDamage->LipidPerox ProteinOx Protein Oxidation OxidativeDamage->ProteinOx DNA_Damage DNA Damage OxidativeDamage->DNA_Damage AntioxidantDefense Antioxidant Defense System AntioxidantDefense->ROS neutralizes SOD SOD SOD->ROS CAT CAT CAT->ROS GPx GPx GPx->ROS GSH GSH GSH->ROS Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->ROS scavenges? Isomucronulatol->AntioxidantDefense enhances?

Caption: Role of oxidative stress in disease and potential intervention points.

Conclusion

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound. The models and protocols described in these application notes provide a robust framework for investigating its anti-inflammatory, anti-osteoarthritic, and antioxidant properties. A comprehensive evaluation using a combination of these models will be instrumental in elucidating the therapeutic potential of this compound for the treatment of inflammatory diseases and osteoarthritis.

References

Application Note: Investigating the Mechanism of Action of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomucronulatol (B1581719) 7-O-glucoside (IMG) is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory and anti-osteoarthritic properties. This document provides a comprehensive overview of the current understanding of IMG's mechanism of action, along with detailed protocols for its investigation.

Mechanism of Action

Current evidence suggests that Isomucronulatol 7-O-glucoside exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cellular homeostasis. The primary mechanism identified is the inhibition of the NF-κB signaling pathway. Additionally, preliminary studies suggest a potential role in the regulation of ferroptosis, an iron-dependent form of programmed cell death.

Anti-inflammatory Activity

In the context of osteoarthritis, a condition characterized by chronic inflammation and cartilage degradation, IMG has been shown to mitigate the inflammatory response. Studies have demonstrated that IMG can reduce the expression of several key inflammatory mediators in IL-1β-stimulated chondrosarcoma cells, including:

  • Matrix Metalloproteinase 13 (MMP13)[3][4]

  • Cyclooxygenase-2 (COX-2)[3][4]

  • Tumor Necrosis Factor-alpha (TNF-α)[3][4]

  • Interleukin-1 beta (IL-1β)[3][4]

The reduction in these pro-inflammatory molecules is linked to the inhibition of the NF-κB signaling pathway, as evidenced by the decreased expression of the p65 subunit.[3][4] Furthermore, IMG has demonstrated weak inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of IL-12 p40 in bone marrow-derived dendritic cells.[1][2]

Potential Role in Cancer Therapy

Recent investigations have explored the utility of IMG in combination with other therapeutic agents for the treatment of non-small cell lung cancer (NSCLC). This research points towards a potential mechanism involving the targeting of ferroptosis-related biomarkers, suggesting that IMG may play a role in this regulated cell death pathway.[5] However, the precise molecular interactions of IMG within the ferroptosis pathway require further elucidation.

Data Presentation

The following table summarizes the observed effects of this compound on various molecular targets as reported in the literature.

Target MoleculeCell TypeStimulusObserved Effect of IMGReference
MMP13SW1353 ChondrosarcomaIL-1βReduced Expression[3][4]
COX-2SW1353 ChondrosarcomaIL-1βReduced Expression[3][4]
TNF-αSW1353 ChondrosarcomaIL-1βReduced Expression[3][4]
IL-1βSW1353 ChondrosarcomaIL-1βReduced Expression[3][4]
p65 (NF-κB)SW1353 ChondrosarcomaIL-1βReduced Expression[3][4]
IL-12 p40Bone Marrow-Derived Dendritic CellsLPSWeak Inhibition of Production[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Chondrocytes

Objective: To determine the effect of IMG on the expression of pro-inflammatory and catabolic genes in IL-1β-stimulated chondrocytes.

Materials:

  • SW1353 human chondrosarcoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Recombinant Human IL-1β

  • This compound (IMG)

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for MMP13, COX2, TNF-α, IL-1β, and GAPDH

  • Western blot reagents and antibodies for MMP13, COX-2, and β-actin

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture: Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates. Once confluent, pre-treat the cells with varying concentrations of IMG for 2 hours. Subsequently, stimulate the cells with 10 ng/mL of IL-1β for 24 hours.

  • RNA Isolation and RT-qPCR: Isolate total RNA using TRIzol reagent. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of MMP13, COX2, TNF-α, and IL-1β. Normalize the expression to the housekeeping gene GAPDH.

  • Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MMP13 and COX-2. Use β-actin as a loading control.

  • ELISA: Measure the concentration of secreted TNF-α and IL-1β in the cell culture supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Investigation of NF-κB Pathway Inhibition

Objective: To determine if IMG inhibits the NF-κB pathway in IL-1β-stimulated chondrocytes.

Materials:

  • SW1353 cells and culture reagents

  • Recombinant Human IL-1β

  • This compound (IMG)

  • Nuclear and cytoplasmic extraction kit

  • Western blot reagents and antibodies for p65, IκBα, phospho-IκBα, Lamin B1, and β-actin

Procedure:

  • Cell Culture and Treatment: Culture and treat SW1353 cells with IMG and IL-1β as described in Protocol 1.

  • Subcellular Fractionation: At various time points post-stimulation, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions. Probe the nuclear fraction with an antibody against p65 to assess its nuclear translocation. Use Lamin B1 as a nuclear marker. Probe the cytoplasmic fraction with antibodies against IκBα and phospho-IκBα to assess the degradation and phosphorylation of the inhibitory subunit. Use β-actin as a cytoplasmic loading control.

Visualizations

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1β IL-1R IL-1R IL-1b->IL-1R IKK IKK Complex IL-1R->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation IMG Isomucronulatol 7-O-glucoside IMG->IKK Inhibition (Hypothesized) IMG->p65_p50_n Inhibition of Translocation DNA DNA p65_p50_n->DNA Genes Pro-inflammatory Genes (MMP13, COX2, TNF-α, IL-1β) DNA->Genes Transcription

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental_Workflow cluster_analysis Analysis Start Start: Culture SW1353 Cells Pretreat Pre-treat with IMG Start->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate RNA RNA Isolation RT-qPCR Incubate->RNA Protein Protein Lysates Western Blot Incubate->Protein Supernatant Collect Supernatant ELISA Incubate->Supernatant

Caption: Experimental workflow for investigating the anti-inflammatory effects of IMG.

References

Troubleshooting & Optimization

Technical Support Center: Isomucronulatol 7-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isomucronulatol 7-O-glucoside extraction from its primary source, Astragalus membranaceus (Radix Astragali).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is an isoflavonoid, a type of flavonoid, that has been isolated from the roots of Astragalus membranaceus. This plant, also known as Radix Astragali, is a staple in traditional Chinese medicine.

Q2: Which solvents are most effective for extracting this compound?

A2: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used. For total flavonoids from Astragalus, 70% ethanol has been identified as an optimal solvent concentration.[1]

Q3: What are the most common methods for extracting flavonoids from Astragalus membranaceus?

A3: Common extraction techniques include ethanol reflux, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1] UAE is often favored as it can enhance extraction efficiency in a shorter time and at lower temperatures, which helps to prevent the degradation of thermosensitive compounds.[2]

Q4: How can I purify the crude extract to isolate this compound?

A4: Following initial solvent extraction, purification can be achieved through various chromatographic techniques. A common approach involves preliminary purification using resin chromatography followed by high-speed counter-current chromatography (HSCCC) to isolate specific flavonoid glycosides.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Inappropriate Solvent Polarity: The solvent may be too non-polar to effectively extract the polar glucoside.Switch to a more polar solvent system. Aqueous ethanol (70-75%) or methanol are good starting points.[1][2] The polarity of the solvent significantly influences the extraction yield of flavonoids.[5]
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent.Optimize the extraction time and temperature. For ultrasound-assisted extraction of flavonoids from Astragalus, optimal conditions have been found to be around 35-55 minutes at 50-58°C.[2][6] For ethanol reflux, extractions are typically run for 60 minutes and repeated.[1]
Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.Ensure the Astragalus root is dried and finely ground to increase the surface area available for extraction.
High Levels of Impurities in Extract Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of other compounds.Employ a multi-step extraction or a purification step. After the initial extraction, consider a liquid-liquid partitioning step. For instance, you can dissolve the crude extract in water and wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
Extraction of Gums and Polysaccharides: Using highly aqueous solvents can lead to the co-extraction of water-soluble polysaccharides.Precipitate polysaccharides by adding a high concentration of ethanol to the aqueous extract and removing the precipitate by centrifugation.
Compound Degradation Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of flavonoid glycosides.Utilize extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.[2] When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.
Enzymatic Degradation: Endogenous enzymes in the plant material may degrade the target compound once the cells are lysed.Blanching the plant material with steam or hot solvent prior to extraction can help to denature these enzymes.
Emulsion Formation During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.To break emulsions, you can try adding a brine solution (saturated NaCl) to increase the ionic strength of the aqueous phase, or gently centrifuge the mixture.[7] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[7]

Quantitative Data on Extraction Parameters

The following table summarizes optimized parameters for the extraction of total flavonoids from Astragalus membranaceus, which can be used as a starting point for optimizing this compound extraction.

Parameter Ultrasound-Assisted Extraction (UAE) Ethanol Reflux Extraction Source
Solvent 75% Ethanol70% Ethanol[1][2]
Liquid-to-Solid Ratio 40 mL/g10:1 (v/w)[1][2]
Temperature 58°CBoiling point of solvent[2]
Time 35 minutes60 minutes (repeated twice)[1][2]
Yield (Total Flavonoids) ~22.03 mg/gNot specified[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized method based on optimized conditions for total flavonoid extraction from Astragalus membranaceus.[2]

  • Preparation of Plant Material:

    • Obtain dried roots of Astragalus membranaceus.

    • Grind the roots into a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

  • Extraction:

    • Weigh 10 g of the dried Astragalus powder and place it in a 500 mL flask.

    • Add 400 mL of 75% aqueous ethanol to achieve a liquid-to-solid ratio of 40:1 (v/w).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 58°C and sonicate for 35 minutes.

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small amount of 75% ethanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General Approach):

    • The crude extract can be further purified by dissolving it in water and passing it through a macroporous resin column.

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the flavonoid glycosides with an increasing gradient of ethanol (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and analyze them by HPLC to identify those containing this compound.

    • Pool the relevant fractions and further purify using techniques like High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation.[3]

Visualizations

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification Start Dried Astragalus Root Grinding Grinding to Fine Powder Start->Grinding Drying Drying at 60°C Grinding->Drying Extraction Ultrasound-Assisted Extraction (75% Ethanol, 58°C, 35 min) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator <50°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ResinChrom Macroporous Resin Chromatography CrudeExtract->ResinChrom FractionAnalysis HPLC Analysis of Fractions ResinChrom->FractionAnalysis HSCCC High-Speed Counter-Current Chromatography (HSCCC) FractionAnalysis->HSCCC FinalProduct Pure Isomucronulatol 7-O-glucoside HSCCC->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

References

Overcoming Isomucronulatol 7-O-glucoside solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isomucronulatol 7-O-glucoside in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is a flavonoid compound, specifically an isoflavanone (B1217009) glycoside, isolated from plants such as Astragalus membranaceus.[1][2] It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][3] Common research applications involve in vitro cell-based assays to explore its biological activities and mechanisms of action.[4][5]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and pyridine.[3][6] One supplier reports a high solubility in DMSO of 100 mg/mL (215.30 mM), which may require sonication to fully dissolve.[1]

Q3: I am observing precipitation of this compound when I add it to my aqueous assay buffer or cell culture medium. What is causing this?

This is a common issue due to the poor aqueous solubility of many flavonoids, including this compound. While it dissolves well in a concentrated organic solvent stock solution (like DMSO), diluting this stock into an aqueous environment can cause the compound to precipitate out if its solubility limit in the final aqueous solution is exceeded. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5% to 1% DMSO.[7] However, the sensitivity to DMSO can be cell-line specific.[8][9] It is highly recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line's viability and function.[10][11] Many researchers aim for a final DMSO concentration of 0.1% or lower.[8][9]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address solubility problems with this compound in your experiments.

Issue 1: Compound precipitates upon dilution in aqueous buffer/media.

Solution 1: Optimize the Stock Solution and Dilution Method

  • Use a high-concentration stock: Prepare a high-concentration stock solution in 100% DMSO. A stock of 10-20 mM is common.

  • Step-wise dilution: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, perform serial dilutions in your buffer or media. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Vortexing during dilution: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring to quickly disperse the compound.

Solution 2: Employ Co-solvents

For less sensitive assays, or if your cells tolerate it, a slightly higher percentage of a co-solvent can be used.

  • Ethanol: Can be used as a co-solvent with DMSO. However, its final concentration should also be carefully controlled and tested for effects on the assay.

  • PEG300 and Tween-80: These are non-ionic surfactants and polymers that can improve solubility. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to solubilize this compound at ≥ 2.5 mg/mL.[1]

Solution 3: Utilize Solubility Enhancers

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble compounds, increasing their aqueous solubility.[12][13][14] Beta-cyclodextrins (β-CDs) and their derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[12][15] A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to be effective for this compound.[1]

Issue 2: Need to prepare a higher concentration of this compound in aqueous solution.

If the final desired concentration in your assay is still leading to precipitation even with the above methods, consider the following advanced strategies.

Solution 1: Preparation of a Cyclodextrin (B1172386) Inclusion Complex

This protocol involves pre-complexing this compound with a cyclodextrin before adding it to your assay.

Solution 2: Lipid-Based Formulations

For certain applications, particularly for in vivo studies, lipid-based formulations can be employed. A formulation using 10% DMSO and 90% Corn Oil has been reported to dissolve this compound at ≥ 2.5 mg/mL.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityNotes
DMSO100 mg/mL (215.30 mM)[1]May require sonication.
MethanolSoluble[3][6]Quantitative data not specified.
EthanolSoluble[3][6]Quantitative data not specified.
PyridineSoluble[3][6]Quantitative data not specified.

Table 2: Example Formulations for Enhanced Aqueous Solubility

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.38 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.38 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes, or until the solution is clear.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations.

  • During each dilution step, add the small volume of the more concentrated solution to the larger volume of the diluent and immediately vortex or pipette up and down to ensure rapid mixing.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

  • Important: Prepare a vehicle control with the same final concentration of DMSO (and any other co-solvents) as your highest treatment concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions stock Prepare High-Concentration Stock in 100% DMSO working Prepare Working Solutions in Aqueous Buffer/Media stock->working precipitate Precipitation Observed? working->precipitate cosolvent Use Co-solvents (e.g., PEG300, Tween-80) precipitate->cosolvent Yes cyclodextrin Use Solubility Enhancers (e.g., SBE-β-CD) precipitate->cyclodextrin Yes assay Proceed with Assay precipitate->assay No cosolvent->assay cyclodextrin->assay

Caption: Troubleshooting workflow for this compound solubility.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compound Compound Action LPS LPS IKK IKKα/β LPS->IKK JAK JAK1/2 LPS->JAK AP1 AP-1 (c-Fos) LPS->AP1 IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) nucleus Nucleus NFkB->nucleus translocation IkBa->NFkB releases STAT STAT1/3 JAK->STAT P STAT->nucleus translocation AP1->nucleus translocation mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) nucleus->mediators gene expression IMG Isomucronulatol 7-O-glucoside IMG->IKK inhibits IMG->JAK inhibits IMG->AP1 inhibits

Caption: Anti-inflammatory signaling pathways modulated by this compound.[4]

References

Stability of Isomucronulatol 7-O-glucoside in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Isomucronulatol 7-O-glucoside in cell culture experiments, with a focus on its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a flavonoid compound isolated from the roots of Astragalus membranaceus[1]. It is classified as an isoflavonoid[2]. Research has indicated its potential anti-inflammatory and anti-osteoarthritic properties[1][3].

Q2: What are the known biological activities and signaling pathways affected by this compound?

This compound has been shown to exhibit anti-osteoarthritic effects by reducing the expression of osteoarthritis-related molecules, including matrix metalloproteinase 13 (MMP13), cyclooxygenase-1/2 (COX1/2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and the p65 subunit of NF-κB in IL-1β-stimulated chondrosarcoma cells[3]. This suggests that its mechanism of action may involve the modulation of inflammatory signaling pathways. While direct and comprehensive studies on its signaling pathways are limited, related flavonoid glucosides have been shown to inhibit pathways such as NF-κB, AP-1, and JAK-STAT[4].

Q3: How should I prepare and store this compound for cell culture experiments?

For stock solutions, this compound can be dissolved in solvents such as DMSO, pyridine, methanol, or ethanol[3]. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light[1]. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (media with the same final solvent concentration) in your experiments[5].

Q4: Is there any data on the stability of this compound in cell culture media?

Currently, there is a lack of specific published quantitative data on the stability of this compound in various cell culture media. The stability of a compound in culture media can be influenced by factors such as pH, temperature, and interactions with media components[6]. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guides

Issue: I am observing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause: The compound may be unstable in your cell culture medium, leading to a decrease in the effective concentration over the course of the experiment.

  • Recommended Solution: Perform a stability assessment of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum at 37°C over the duration of your experiment. Analyze samples at various time points using HPLC or LC-MS to quantify the amount of intact compound remaining[5][7]. If the compound is found to be unstable, consider replenishing it by changing the medium at regular intervals[5].

Issue: I see a precipitate in my culture wells after adding the compound.

  • Possible Cause 1: Compound concentration exceeds its solubility limit in the culture medium.

    • Recommended Solution: Determine the maximum soluble concentration of this compound in your specific culture medium. Avoid using concentrations that exceed this limit[5].

  • Possible Cause 2: "Solvent shock" from rapid dilution of the concentrated stock solution.

    • Recommended Solution: Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate[5].

  • Possible Cause 3: Interaction with serum proteins.

    • Recommended Solution: If your experimental design allows, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium[5].

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the chemical stability of this compound under standard cell culture conditions.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or vials

  • 37°C, 5% CO2 incubator

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Preparation of Test Solution: Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the desired final concentration (e.g., 10 µM)[7].

  • Incubation: Aliquot the solution into sterile tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours)[5]. Place the tubes in a 37°C, 5% CO2 incubator[5].

  • Sample Collection: At each designated time point, remove one tube. The t=0 sample should be processed immediately after preparation[5].

  • Sample Processing: To stop further degradation, either freeze the sample at -80°C or immediately precipitate proteins by adding an equal volume of cold acetonitrile[7]. Centrifuge the samples to pellet the precipitated proteins[7].

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to quantify the peak area of the parent compound[7].

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the amount present in the t=0 sample[5].

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
Time (hours)Percent Remaining (Mean ± SD)Half-life (t1/2) (hours)
0100 ± 0-
295.2 ± 2.1~40
490.5 ± 3.5~40
881.3 ± 4.2~40
2455.1 ± 5.8~40
4830.4 ± 6.3~40

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_solution Prepare this compound in pre-warmed cell culture medium aliquot Aliquot into sterile tubes for each time point prep_solution->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at 0, 2, 4, 8, 24, 48 hours incubate->collect process Stop degradation and precipitate proteins collect->process analyze Analyze by HPLC or LC-MS process->analyze calculate Calculate % remaining relative to t=0 analyze->calculate

Experimental workflow for stability assessment.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Compound Intervention cluster_response Cellular Response IL1b IL-1β NFkB NF-κB Pathway IL1b->NFkB Activates Gene_Expression Gene Expression of Pro-inflammatory Mediators (MMP13, COX2, TNF-α, IL-1β) NFkB->Gene_Expression Induces IMG Isomucronulatol 7-O-glucoside IMG->NFkB Inhibits

References

Preventing degradation of Isomucronulatol 7-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isomucronulatol 7-O-glucoside during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Causes Recommended Solutions
Unexpectedly low bioactivity in assays 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or inappropriate pH can lead to the breakdown of the compound. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can cause degradation. 3. Incorrect solvent preparation: The compound may not be fully dissolved, leading to an inaccurate concentration.1. Verify storage conditions: Ensure the compound is stored at the recommended temperature and protected from light.[1][2] 2. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Ensure complete dissolution: If precipitation is observed, gentle warming or sonication can aid in dissolution.[1]
Change in physical appearance (e.g., color change, precipitation) 1. Degradation: Chemical changes in the molecule can alter its appearance. 2. Contamination: Introduction of impurities or microbial growth. 3. Solvent evaporation: Can lead to increased concentration and precipitation.1. Discard the sample: If degradation is suspected, it is best to use a fresh sample. 2. Use sterile techniques: When preparing solutions, work in a sterile environment to prevent contamination. 3. Ensure proper sealing: Tightly seal vials and containers to prevent solvent evaporation.
Inconsistent experimental results 1. Variability in sample integrity: Degradation may be occurring inconsistently across different samples. 2. Inaccurate solution concentration: Due to incomplete dissolution or degradation.1. Implement standardized storage protocols: Ensure all samples are stored under the same optimal conditions. 2. Prepare fresh solutions: For critical experiments, it is advisable to prepare solutions fresh from a properly stored solid sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 4°C and protected from light.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal.[1][4] All solutions should be protected from light.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO, pyridine, methanol, and ethanol.[5][6] For cell-based assays, DMSO is a common choice.

Q4: What are the signs of degradation?

Signs of degradation can include a change in the color or physical appearance of the solid or solution, as well as a decrease in its biological activity. If degradation is suspected, it is recommended to use a fresh sample.

Q5: What factors can accelerate the degradation of this compound?

Several factors can accelerate degradation, including:

  • Exposure to light: Flavonoids can be sensitive to light.[7]

  • Elevated temperatures: Higher temperatures can increase the rate of chemical degradation.[8]

  • Extreme pH: Both acidic and alkaline conditions can affect the stability of flavonoid glycosides.[8]

  • Presence of oxidizing agents: Strong oxidizing agents can lead to decomposition.[2]

  • Presence of certain metals: Metal ions can catalyze degradation reactions.

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

  • Weigh the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]

  • Aliquot: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.

  • Store: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1][4]

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered (e.g., Low Bioactivity) check_storage Verify Storage Conditions (Temp, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Examine Stock Solution (Precipitate, Color) solution_ok Solution OK? check_solution->solution_ok storage_ok->check_solution Yes improper_storage Action: Correct Storage & Use New Sample storage_ok->improper_storage No degraded_solution Action: Prepare Fresh Solution & Aliquot solution_ok->degraded_solution No further_investigation Further Investigation (Assay Conditions, etc.) solution_ok->further_investigation Yes

Caption: A flowchart for troubleshooting common issues with this compound.

General Factors Affecting Flavonoid Glycoside Stability

stability_factors compound This compound (Flavonoid Glycoside) degradation Degradation compound->degradation temp Temperature temp->degradation light Light Exposure light->degradation ph pH ph->degradation oxidants Oxidizing Agents oxidants->degradation

Caption: Key environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Optimizing Isomucronulatol 7-O-glucoside Delivery in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of Isomucronulatol 7-O-glucoside in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a flavonoid isolated from the roots of Astragalus membranaceus.[1] It is recognized for its potential anti-inflammatory effects, exhibiting weak inhibitory effects on the production of IL-12 p40 stimulated by lipopolysaccharide (LPS) in vitro.[1]

Q2: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent?

A2: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous medium.[2][3] This is often due to "solvent shock".[3] To prevent this, pre-warm your cell culture medium to 37°C and add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[2][3]

Q4: What is a safe final concentration of DMSO for my cell culture?

A4: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q5: What are the main challenges in delivering this compound to cells?

A5: Like many flavonoid glycosides, this compound may have lower cellular permeability compared to its aglycone form (Isomucronulatol). The sugar moiety increases hydrophilicity, which can hinder passive diffusion across the cell membrane. The cellular uptake of some flavonoid glycosides can be mediated by glucose transporters, such as SGLT1.[6]

Q6: How can I enhance the cellular uptake of this compound?

A6: Several strategies can be employed to enhance the cellular delivery of flavonoid glycosides. These include the use of advanced drug delivery systems like lipid-based nanoparticles or liposomes, which can encapsulate the compound and facilitate its entry into cells.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Problem Potential Cause Recommended Solution
Low or no biological activity observed. Poor cellular uptake: The compound may not be efficiently entering the cells. Degradation of the compound: Flavonoids can be unstable in cell culture media over long incubation periods.Optimize delivery: Consider using a nanoparticle-based delivery system. Increase concentration: Titrate the concentration of this compound to determine the optimal effective dose. Reduce incubation time: Perform time-course experiments to find the shortest effective incubation time. Check stability: Assess the stability of the compound in your specific cell culture medium over the experimental duration.
High cellular toxicity observed at expected therapeutic concentrations. Solvent toxicity: The final DMSO concentration may be too high for your cell line. Compound-induced cytotoxicity: The compound itself may be toxic at the tested concentrations.Reduce DMSO concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT or CCK8).[8]
Inconsistent results between experiments. Precipitation of the compound: Inconsistent dissolution or precipitation can lead to variable effective concentrations. Variability in cell health: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Standardize compound preparation: Follow a strict, reproducible protocol for dissolving and diluting the compound. Visually inspect for precipitation before each use. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a stock solution in DMSO and subsequent dilution into cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Under sterile conditions, weigh the appropriate amount of this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[2]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

  • Working Solution Preparation (e.g., 10 µM):

    • Pre-warm the complete cell culture medium to 37°C.

    • In a sterile tube, add the required volume of pre-warmed medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the 10 mM stock solution dropwise to achieve the final desired concentration (e.g., for a 1:1000 dilution to get 10 µM, add 10 µL of 10 mM stock to 10 mL of medium).[3]

    • Invert the tube several times to ensure homogeneity.

    • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Cellular Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO at the highest final concentration used).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Uptake Analysis by Fluorescence Microscopy

This protocol provides a general method to visualize the cellular uptake of flavonoids, which often exhibit autofluorescence.

Materials:

  • Cells of interest

  • Glass-bottom cell culture dishes or chamber slides

  • This compound working solution

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI for nuclear staining (optional)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

  • Treat the cells with the desired concentration of this compound for a specific time.

  • Wash the cells three times with PBS to remove the extracellular compound.

  • (Optional) Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.

  • (Optional) Stain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope with appropriate filter sets for flavonoids (typically excitation around 488 nm and emission in the green spectrum).

Potential Signaling Pathways

This compound, as a flavonoid with anti-inflammatory properties, may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[9] Its inhibition is a common mechanism for the anti-inflammatory effects of flavonoids.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50_IκBα p65/p50-IκBα (Inactive Complex) IκBα->p65_p50_IκBα p65 p65 p65->p65_p50_IκBα p50 p50 p50->p65_p50_IκBα p65_p50 p65/p50 (Active Dimer) p65_p50_IκBα->p65_p50 Degradation of IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Isomucronulatol_7_O_glucoside Isomucronulatol 7-O-glucoside Isomucronulatol_7_O_glucoside->IKK Inhibits NF_kB_DNA NF-κB DNA Binding p65_p50_n->NF_kB_DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, COX-2) NF_kB_DNA->Inflammatory_Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its modulation can impact inflammatory responses. Flavonoids have been shown to modulate this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Regulates Isomucronulatol_7_O_glucoside Isomucronulatol 7-O-glucoside Isomucronulatol_7_O_glucoside->PI3K Modulates? Isomucronulatol_7_O_glucoside->Akt Modulates?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Optimizing Delivery

A logical workflow is essential for systematically optimizing the delivery of this compound.

Experimental_Workflow Start Start Solubility_Test Determine Max Soluble Concentration in Media Start->Solubility_Test Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT/CCK8) Solubility_Test->Cytotoxicity_Assay Determine_Concentration Select Non-Toxic Working Concentrations Cytotoxicity_Assay->Determine_Concentration Uptake_Assay Assess Cellular Uptake (e.g., Fluorescence Microscopy) Determine_Concentration->Uptake_Assay Functional_Assay Perform Functional Assay (e.g., Anti-inflammatory) Uptake_Assay->Functional_Assay Optimize Effective? Functional_Assay->Optimize End End Optimize->End Yes Troubleshoot Troubleshoot Delivery (e.g., Nanoparticles) Optimize->Troubleshoot No Troubleshoot->Uptake_Assay

Caption: A streamlined workflow for optimizing this compound delivery in cellular models.

References

Troubleshooting low bioactivity of Isomucronulatol 7-O-glucoside in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity of Isomucronulatol 7-O-glucoside in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported in vitro bioactivity?

This compound is a flavonoid isolated from the roots of Astragalus membranaceus.[1] Published research indicates that it can exhibit modest or "weak" biological activity in certain in vitro models. For example, it has been shown to have anti-osteoarthritic effects by reducing the expression of inflammatory and cartilage degradation-related molecules in IL-1β-stimulated SW1353 chondrosarcoma cells.[2] However, in the same study, its inhibitory effect was less potent than the crude extract or another isolated compound, ecliptasaponin A.[2] It has also been reported to have weak inhibitory effects on the production of IL-12 p40 in LPS-stimulated bone marrow-derived dendritic cells.[1]

Q2: I am observing lower than expected bioactivity with this compound in my cell-based assay. What are the potential reasons?

Low bioactivity of this compound in vitro can stem from several factors. These can be broadly categorized into three areas:

  • Compound-Related Issues: Problems with the purity, solubility, or stability of the compound.

  • Cell-Based Issues: Limited cell permeability, cellular metabolism of the compound, or the choice of an inappropriate cell model.

  • Assay-Specific Issues: Interference of the compound with the assay readout or selection of an insensitive endpoint.

The following troubleshooting guides will delve into each of these areas with specific recommendations.

Troubleshooting Guides

Guide 1: Compound Integrity and Preparation

A common source of experimental variability is the handling and preparation of the compound.

Problem: The compound may have degraded or is not fully solubilized.

Parameter Recommendation Rationale
Purity Verify the purity of your this compound batch via HPLC or LC-MS.Impurities can interfere with the assay or have their own biological effects.
Storage Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.[1]Improper storage can lead to degradation of the compound.
Solubility This compound is soluble in DMSO.[3] Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).Poor solubility can lead to the compound precipitating in the culture medium, reducing its effective concentration. Sonication may aid in dissolution.[3]
Visual Inspection Before adding to cells, visually inspect the final working solution for any signs of precipitation.If precipitation is observed, you may need to adjust the final concentration or the solvent system.
Guide 2: Cellular Uptake and Metabolism

The glycoside moiety of this compound can influence its interaction with cells.

Problem: The compound may not be entering the cells efficiently, or it is being metabolized into a less active form.

Parameter Recommendation Rationale
Cell Permeability The glucose group on this compound may limit its passive diffusion across the cell membrane. Consider using permeabilizing agents in initial mechanistic studies (with appropriate controls) to see if this enhances activity.Flavonoid aglycones (the non-sugar part) are generally more cell-permeable than their glycoside counterparts.[4][5]
Cellular Metabolism Cells can express β-glucosidases that may cleave the glucose moiety, converting this compound to its aglycone, Isomucronulatol.[6][7] This aglycone may have different activity.The observed biological effect could be due to the aglycone rather than the parent glycoside. The rate of this conversion can vary between cell types.
Aglycone Comparison If commercially available, test the aglycone (Isomucronulatol) in parallel with the glucoside in your assay.This will help determine if the glucose moiety is hindering activity and if the aglycone is the more active form.[4]
Incubation Time Vary the incubation time of the compound with your cells.If cellular metabolism is occurring, the time course of the biological response may be affected.

Experimental Workflow for Investigating Cellular Metabolism

cluster_0 Compound Preparation cluster_1 Cell Treatment cluster_2 Analysis cluster_3 Data Interpretation IMG_prep Prepare Isomucronulatol 7-O-glucoside (IMG) Treat_IMG Treat cells with IMG IMG_prep->Treat_IMG Aglycone_prep Prepare Aglycone (Isomucronulatol) Treat_Aglycone Treat cells with Aglycone Aglycone_prep->Treat_Aglycone Cell_Culture Culture Cells of Interest Cell_Culture->Treat_IMG Cell_Culture->Treat_Aglycone Vehicle_Control Treat cells with Vehicle Cell_Culture->Vehicle_Control Bioassay Perform Bioassay (e.g., Cytokine measurement) Treat_IMG->Bioassay LCMS LC-MS analysis of cell lysates and supernatant Treat_IMG->LCMS Treat_Aglycone->Bioassay Vehicle_Control->Bioassay Compare_Activity Compare bioactivity of IMG vs. Aglycone Bioassay->Compare_Activity Identify_Metabolites Identify IMG and metabolites (Aglycone) LCMS->Identify_Metabolites IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R binds NFKB_Activation NF-κB Activation (p65 translocation) IL1R->NFKB_Activation activates Gene_Expression Gene Expression NFKB_Activation->Gene_Expression promotes IMG Isomucronulatol 7-O-glucoside IMG->NFKB_Activation may inhibit Inflammatory_Mediators MMP13, COX-2, TNF-α, IL-1β Gene_Expression->Inflammatory_Mediators leads to increased

References

Technical Support Center: Enhancing the Bioavailability of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a type of isoflavone (B191592), a class of flavonoids known for their potential health benefits. However, like many flavonoids, its clinical application can be limited by low water solubility and poor oral bioavailability. This means that after oral administration, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effects. Enhancing its bioavailability is crucial to unlocking its full pharmacological potential.

Q2: What are the primary barriers to the oral bioavailability of this compound?

The primary barriers include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.

  • Low Intestinal Permeability: The glucoside form is generally less permeable across the intestinal epithelium compared to its aglycone form (Isomucronulatol).

  • First-Pass Metabolism: Extensive metabolism in the intestines and liver before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the compound out of intestinal cells, reducing absorption.

  • Gut Microbiota Metabolism: While gut bacteria can hydrolyze the glucoside to the more absorbable aglycone, the extent of this conversion varies significantly among individuals.

Q3: What are the main strategies to enhance the bioavailability of this compound?

Several formulation and delivery strategies can be employed:

  • Solubility Enhancement:

    • Solid Dispersions: Dispersing the compound in a polymer matrix.

    • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin cavities.

  • Nanotechnology-Based Formulations:

    • Nanoparticles: Encapsulating the compound in polymeric nanoparticles to increase surface area and dissolution.

    • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): Formulations that form fine emulsions in the gut, improving solubilization and absorption.

  • Structural Modification:

    • Enzymatic Hydrolysis: Converting the glucoside to its more permeable aglycone form before administration.

  • Inhibition of Efflux Pumps:

    • Co-administration with P-gp inhibitors can increase intestinal absorption.

Troubleshooting Guides

Issue 1: Low Dissolution Rate in In Vitro Assays

Problem: You are observing a very slow or incomplete dissolution of this compound powder in simulated gastric or intestinal fluids.

Possible Cause Troubleshooting Step Expected Outcome
Poor intrinsic solubility. Prepare a solid dispersion of the compound with a hydrophilic polymer like Poloxamer 188 or PVP.Increased surface area and amorphous nature of the compound in the dispersion should lead to a faster dissolution rate.
Crystallinity of the compound. Formulate an inclusion complex with β-cyclodextrin or its derivatives (e.g., HP-β-CD).The compound will be molecularly encapsulated, preventing crystal formation and enhancing solubility.
Inadequate wetting of the powder. Reduce the particle size of the compound through micronization or nano-milling.Smaller particle size increases the surface area-to-volume ratio, improving wetting and dissolution.
Issue 2: Low Permeability in Caco-2 Cell Assays

Problem: The apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers is consistently low.

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | The glucoside form has poor membrane permeability. | Pre-treat the compound with a β-glucosidase enzyme to hydrolyze it to the aglycone (Isomucronulatol) before applying it to the cells. | The aglycone form is generally more lipophilic and should exhibit higher passive diffusion across the cell monolayer, resulting in a higher Papp value. | | Active efflux by P-glycoprotein (P-gp). | Co-incubate the cells with a known P-gp inhibitor, such as verapamil (B1683045) or quercetin. | If P-gp efflux is a significant factor, its inhibition will lead to increased intracellular concentration and a higher apparent permeability from the apical to the basolateral side. | | Compound binding to the plastic transwell plate. | Include a low concentration of bovine serum albumin (BSA) in the basolateral medium to act as a sink and reduce non-specific binding. | Reduced binding to the plate will result in a more accurate measurement of the compound transported across the cell layer. |

Issue 3: High Variability in Animal Pharmacokinetic Studies

Problem: You observe large inter-individual variations in plasma concentrations of this compound after oral administration to rats.

Possible Cause Troubleshooting Step Expected Outcome
Differences in gut microbiota composition and activity. Formulate the compound as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).These formulations can improve solubility and absorption through the lymphatic system, potentially bypassing some of the gut microbiota-dependent metabolism, leading to more consistent absorption.
Inconsistent food intake affecting absorption. Ensure a consistent fasting period for all animals before dosing and control food access post-dosing.Standardizing the gastrointestinal state of the animals will reduce variability in gastric emptying and intestinal transit time.
Precipitation of the compound in the GI tract. Prepare a nanosuspension of the compound.The high surface area of nanoparticles can enhance the dissolution rate in vivo, reducing the likelihood of precipitation and leading to more predictable absorption.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of isoflavones, which can serve as a reference for experiments with this compound.

Table 1: Enhancement of Isoflavone Solubility

FormulationIsoflavoneSolubility Enhancement (fold)Reference
β-Cyclodextrin ComplexSoy Isoflavone Extract~26[1]
Solid Dispersion (Poloxamer 188)Total FlavonesSignificantly Increased Dissolution[2]

Table 2: Pharmacokinetic Parameters of Isoflavone Formulations in Rats

FormulationIsoflavoneCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Coarse SuspensionDaidzein--100[3]
NanosuspensionDaidzein--265.6[3]
NanoemulsionDaidzein--262.3[3]
β-Cyclodextrin ComplexGenistein--~180[1]
β-Cyclodextrin ComplexDaidzin--~126[1]

Experimental Protocols

Protocol 1: Preparation of an Isoflavone-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for soy isoflavones.[4][5]

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare a saturated aqueous solution of β-CD by dissolving it in deionized water with heating and stirring.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the isoflavone solution to the β-CD solution under continuous stirring.

  • Continue stirring the mixture at a constant temperature (e.g., 40°C) for 24-48 hours.

  • After stirring, cool the solution to room temperature and then refrigerate (4°C) for 24 hours to allow the complex to precipitate.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed material.

  • Freeze the precipitate and then lyophilize it using a freeze-dryer to obtain a dry powder of the inclusion complex.

  • Characterize the complex using techniques such as FTIR, DSC, and XRD to confirm inclusion.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a general method for assessing intestinal permeability of flavonoids.[6][7]

Materials:

  • Caco-2 cells (passage 35-45)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (for monolayer integrity testing)

  • HPLC system for quantification

Method:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 8 x 10^4 cells/cm².

  • Culture the cells for 19-21 days, changing the medium every other day, to allow them to differentiate and form a confluent monolayer.

  • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound solution to the apical (AP) chamber (donor) and fresh HBSS to the basolateral (BL) chamber (receiver).

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS. Also, take a sample from the AP chamber at the beginning and end of the experiment.

  • Quantify the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_solubility_methods cluster_nano_methods cluster_evaluation In Vitro & In Vivo Evaluation solubility Solubility Enhancement sd Solid Dispersion solubility->sd methods cc Cyclodextrin Complexation solubility->cc methods nano Nanotechnology np Nanoparticles nano->np methods sedds SEDDS/Nanoemulsion nano->sedds methods dissolution Dissolution Testing sd->dissolution evaluation cc->dissolution evaluation np->dissolution evaluation sedds->dissolution evaluation permeability Caco-2 Permeability dissolution->permeability pk_studies Animal Pharmacokinetic Studies permeability->pk_studies signaling_pathway flavonoid Flavonoids (e.g., Isomucronulatol) pi3k PI3K flavonoid->pi3k modulates mapk MAPK (ERK, JNK, p38) flavonoid->mapk modulates akt Akt pi3k->akt transcription Transcription Factors (e.g., Nrf2, NF-κB) akt->transcription mapk->transcription response Cellular Response (e.g., Anti-inflammatory, Antioxidant) transcription->response absorption_pathway cluster_enterocyte lumen Intestinal Lumen This compound hydrolysis Hydrolysis by β-glucosidase lumen->hydrolysis uptake enterocyte Enterocyte blood Bloodstream aglycone Isomucronulatol (Aglycone) hydrolysis->aglycone aglycone->blood absorption pgp P-glycoprotein (Efflux) aglycone->pgp metabolism Phase II Metabolism (Glucuronidation) aglycone->metabolism pgp->lumen efflux metabolism->blood to circulation

References

Cell toxicity issues with high concentrations of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential cell toxicity issues with high concentrations of Isomucronulatol 7-O-glucoside. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is primarily studied for its anti-inflammatory properties.[1][2] Publicly available data specifically detailing its cytotoxic effects at high concentrations is limited. The following guidance is based on general principles of cell culture and cytotoxicity testing for natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high levels of cell death even at what I believe are low concentrations of this compound. What could be the cause?

A1: Several factors could be contributing to unexpected cytotoxicity:

  • Solvent Toxicity: this compound is often dissolved in Dimethyl Sulfoxide (DMSO).[3] High final concentrations of DMSO in the culture medium can be toxic to cells. It is crucial to ensure the final DMSO concentration in your experimental wells is consistent across all treatments (including vehicle controls) and remains at a non-toxic level, typically below 0.5%.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to this compound.

  • Compound Purity and Stability: Ensure the purity of your compound stock. Impurities from synthesis or degradation products could be responsible for the observed toxicity. Store the compound as recommended, typically at -20°C or -80°C in a tightly sealed vial to prevent degradation.[2][4]

Q2: My dose-response curve is irregular or shows a bell-shape, with toxicity decreasing at the highest concentrations. Why is this happening?

A2: This is a known phenomenon when working with certain compounds, especially natural products.

  • Compound Precipitation: this compound has limited water solubility. At high concentrations, it may precipitate out of the culture medium. This precipitation can interfere with colorimetric or fluorometric assay readings and reduces the effective concentration of the compound in solution, leading to an apparent decrease in toxicity.[5] Visually inspect your wells for any precipitate using a microscope.

  • Assay Interference: Natural products can sometimes interfere with assay chemistries. For example, a compound might directly react with MTT reagent, leading to a false positive or negative result.[5] It is always advisable to run a control plate with the compound in cell-free medium to check for any direct interference with your assay reagents.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Improving solubility is key to obtaining reliable results.

  • Use of Solvents: DMSO is the most common solvent for initial stock solutions.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of your compound in complete culture medium. Ensure thorough mixing at each dilution step.[5]

  • Sonication: Gentle sonication of the stock solution can sometimes aid in dissolution.[3]

  • Filtration: After dissolving the compound, you can filter the stock solution through a 0.22 µm filter to remove any undissolved particulates.[5]

Q4: What are the appropriate controls to include in my cytotoxicity experiments?

A4: Proper controls are critical for interpreting your results correctly.

  • Untreated Control: Cells cultured in medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of your test compound. This control is essential to distinguish between compound-induced toxicity and solvent-induced toxicity.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.

  • Compound-Only Control (Cell-Free): Your compound at all tested concentrations in medium without cells. This is used to check for any interference with the assay readout (e.g., absorbance or fluorescence).[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C23H28O10[3][6]
Molecular Weight 464.46 g/mol [3][6]
Botanical Source Astragalus membranaceus[2][3]
Solubility DMSO: up to 45 mg/mL (96.89 mM)[3]
Storage Powder: -20°C (3 years); In solvent: -80°C (1 year)[3]

Table 2: Reported Bioactive (Non-Toxic) Concentrations

Cell ModelApplicationEffective ConcentrationFindingsSource
IL-1β-stimulated SW1353 Chondrosarcoma CellsAnti-osteoarthritisNot specifiedReduced expression of OA-related molecules (MMP13, COX2, etc.)[1][7]
LPS-stimulated RAW264.7 MacrophagesAnti-inflammatory5 µMRestored cellular metabolic disorders[8]
HT22 CellsNeuroprotectionNot specifiedInhibited palmitate-induced lipid accumulation[9]

Experimental Protocols

Below are detailed protocols for standard cytotoxicity assays that can be used to evaluate the effects of this compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to a final working concentration of 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[5]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]

  • Maximum Release Control: To determine the maximum LDH release, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the control wells designated for maximum release. Incubate for 15-20 minutes.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well of the new plate containing the supernatants.[10]

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10] The level of cytotoxicity is calculated as a percentage of the maximum LDH release.

Visualizations

The following diagrams illustrate a general workflow for assessing compound toxicity and a potential signaling pathway involved in drug-induced apoptosis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Compound Serial Dilutions C Treat Cells with Compound (24-72h Incubation) B->C D Add Assay Reagent (e.g., MTT, LDH Substrate) C->D E Measure Signal (Absorbance/Fluorescence) D->E F Calculate % Viability/ Toxicity vs. Controls E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: General experimental workflow for in-vitro cytotoxicity testing.

G A High Concentration of This compound B Cellular Stress A->B C Bax/Bcl-2 Ratio Increase B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H PARP Cleavage & Substrate Degradation G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.

References

Technical Support Center: Isomucronulatol 7-O-glucoside Metabolism in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

A1: this compound is a flavonoid, specifically an isoflavan (B600510) glucoside.[1][2] It is primarily isolated from the roots of Astragalus membranaceus, a plant used in traditional medicine.[3][4]

Q2: What are the known biological activities of this compound?

A2: In vitro studies have shown that this compound exhibits potential anti-inflammatory effects by weakly inhibiting the production of interleukin-12 (B1171171) (IL-12) p40 stimulated by lipopolysaccharide (LPS).[3][4] Flavonoids, in general, are studied for a wide range of biological activities, including antioxidant and cell signaling modulation properties.[1]

Q3: What are the main challenges when studying flavonoid glucosides like this compound in cell culture?

A3: The primary challenges include low aqueous solubility, potential for rapid degradation, and extensive metabolism by cellular enzymes.[5] Flavonoid glycosides are often more water-soluble than their aglycone forms but may not readily cross cell membranes, requiring enzymatic hydrolysis for uptake and activity.[6]

Q4: How does the metabolism of flavonoids typically occur in a cellular context?

A4: Flavonoids undergo Phase I and Phase II metabolism. Phase I reactions, often involving cytochrome P450 enzymes, can introduce hydroxyl groups.[7] Phase II reactions involve conjugation with molecules like glucuronic acid, sulfate, or glutathione, which increases their water solubility and facilitates elimination from the cells.[7] The initial glycoside moiety may be hydrolyzed by cellular enzymes to release the aglycone, which can then be further metabolized.

Q5: Are there known metabolites of this compound that I should be looking for?

A5: While specific metabolites for this compound in cell culture are not extensively documented in readily available literature, based on general flavonoid metabolism, you should anticipate the formation of its aglycone, isomucronulatol, through the action of cellular β-glucosidases.[7][8] Further metabolism of the aglycone could lead to hydroxylated and conjugated derivatives.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable cellular uptake of this compound. 1. The compound is a glucoside and may not readily cross the cell membrane. 2. Insufficient incubation time. 3. The compound has precipitated out of the culture medium.1. Measure the activity of cellular β-glucosidases to confirm the potential for hydrolysis to the more lipophilic aglycone. 2. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine optimal uptake. 3. Visually inspect the culture medium for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells and sufficient to maintain solubility.[3]
Inconsistent biological activity between experiments. 1. Variability in cell passage number or confluency. 2. Degradation of the compound in the stock solution or culture medium. 3. Interaction with components in the serum of the culture medium.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh stock solutions and protect them from light. Store at -80°C for long-term storage.[3] Minimize the time the compound is in the incubator. 3. Consider reducing the serum concentration or using serum-free medium during the treatment period, if compatible with your cell line.
Observed biological effect does not correlate with the concentration of the parent compound. The observed activity may be due to a metabolite rather than this compound itself.[5]1. Use analytical techniques like LC-MS/MS to identify and quantify potential metabolites (e.g., the aglycone, isomucronulatol) in cell lysates and culture medium.[8] 2. If possible, synthesize or purchase the suspected active metabolite and test its activity directly in your assay.[5]
High background signal or interference in analytical assays. The compound or its metabolites may interfere with the assay's detection method (e.g., fluorescence, luminescence).1. Run parallel control experiments with the compound in a cell-free system to assess for direct interference with the assay reagents. 2. If interference is detected, consider alternative analytical methods or purification steps to separate the compound and its metabolites from the assay components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for dissolving this compound for in vitro experiments.

Materials:

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[3]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cell-Based Assay for Anti-inflammatory Activity

This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kit for IL-12 p40 or other relevant cytokines

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Pre-incubate the cells with the compound for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • After incubation, collect the cell culture supernatant for cytokine analysis using an ELISA kit according to the manufacturer's instructions.

  • Wash the cells with PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the cell lysates to normalize the cytokine data.

  • Analyze the data to determine the effect of this compound on cytokine production.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.38 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.38 mM)[3]

Table 2: Example of Concentration-Response Data for IL-12 p40 Inhibition

Concentration of this compound (µM) IL-12 p40 Production (% of LPS-stimulated control)
0 (Vehicle Control)100%
195%
588%
1075%
2562%
5048%

Note: The data in this table is representative and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (this compound in DMSO) add_compound Pre-treat with Compound prep_stock->add_compound seed_cells Seed Macrophage Cells seed_cells->add_compound stimulate Stimulate with LPS add_compound->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Cytokine Analysis (ELISA) collect_supernatant->elisa protein_assay Normalize to Protein Content lyse_cells->protein_assay interpret_results Determine IC50 / Efficacy elisa->interpret_results protein_assay->interpret_results

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Isomucronulatol Isomucronulatol (Metabolite) Isomucronulatol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., IL-12) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Activates

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

metabolism_pathway IMG Isomucronulatol 7-O-glucoside IM Isomucronulatol (Aglycone) IMG->IM Cellular β-glucosidase Phase1 Phase I Metabolites (e.g., hydroxylated) IM->Phase1 CYP450 Enzymes Phase2 Phase II Conjugates (e.g., glucuronides) Phase1->Phase2 UGT, SULT Enzymes

Caption: General metabolic pathway of this compound in cells.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: Isomucronulatol 7-O-glucoside vs. Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive comparison of the antioxidant activities of Isomucronulatol 7-O-glucoside and the well-characterized flavonoid, quercetin (B1663063). This guide synthesizes available data to offer a clear perspective on their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited availability of direct experimental data for this compound, the following table provides a qualitative comparison against the robust quantitative data available for quercetin.

ParameterThis compoundQuercetinReference Compound(s)
Compound Class Isoflavan GlucosideFlavonol-
Source Roots of Astragalus membranaceus[1]Ubiquitous in plants, including capers, dill, and onions[2]-
Antioxidant Activity (General) Postulated to be weak; glycosylation generally reduces antioxidant activity compared to the aglycone form.[3]Potent and well-documented free radical scavenger.[4]-
DPPH Radical Scavenging Assay (IC50) Data not available.5.5 µM[5]Ascorbic Acid: ~5 µg/mL[6]
ABTS Radical Scavenging Assay (IC50) Data not available.1.1 - 8.5 µg/mL[6]Trolox: ~6.8 µg/mL[6]
Ferric Reducing Antioxidant Power (FRAP) Data not available.Varies by study, generally expressed as µM Fe(II) equivalents.Ascorbic Acid

Mechanistic Insights into Antioxidant Action

This compound: A Postulated Mechanism

Direct studies on the antioxidant signaling pathways of this compound are lacking. However, as an isoflavone (B191592) glucoside, its antioxidant effects may be mediated through the Keap1-Nrf2 signaling pathway . Isoflavones have been shown to induce endogenous antioxidant defense mechanisms by activating Nrf2, a transcription factor that regulates the expression of antioxidant proteins.[2] The glycoside moiety is generally cleaved in vivo to release the more active aglycone, which can then exert its antioxidant effects.

Quercetin: A Multi-Faceted Antioxidant

Quercetin's potent antioxidant activity stems from its chemical structure, particularly the presence of multiple hydroxyl groups and a catechol moiety in its B-ring.[2] It acts through several mechanisms:

  • Direct Free Radical Scavenging: Quercetin can directly donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Ion Chelation: It can chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Systems: Quercetin can upregulate the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Regulation of Signaling Pathways: It modulates key signaling pathways involved in oxidative stress and inflammation, including the Nrf2-ARE pathway.[7]

Experimental Protocols: A Guide to Key Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that are used to evaluate compounds like quercetin and could be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., in methanol).

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells in triplicate. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[6][8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: In a 96-well plate, add a small volume of each sample dilution to the wells in triplicate. Add the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.[6][10][11]

Visualizing the Process: Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Test Compound Stock (this compound or Quercetin) Serial_Dilutions Serial Dilutions Compound_Stock->Serial_Dilutions Reaction_Mix Reaction Mixture (Compound + Radical) Serial_Dilutions->Reaction_Mix Radical_Solution Radical Solution (DPPH or ABTS•+) Radical_Solution->Reaction_Mix Incubation Incubation (Dark, Room Temp) Reaction_Mix->Incubation Absorbance_Reading Absorbance Reading (Spectrophotometer) Incubation->Absorbance_Reading Calculation Calculate % Inhibition Absorbance_Reading->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General workflow for in vitro antioxidant screening assays.

Antioxidant_Mechanisms cluster_quercetin Quercetin cluster_isomucronulatol This compound (Postulated) Q_ROS Direct Scavenging of Reactive Oxygen Species ROS Oxidative Stress Q_ROS->ROS neutralizes Q_Chelation Metal Ion Chelation (Fe2+, Cu2+) Q_Chelation->ROS prevents formation Q_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT) Q_Enzymes->ROS detoxifies Q_Nrf2 Modulation of Nrf2 Pathway Q_Nrf2->Q_Enzymes induces I_Nrf2 Activation of Nrf2 Pathway I_Nrf2->Q_Enzymes induces (hypothesized) I_Aglycone Hydrolysis to Aglycone I_Aglycone->I_Nrf2

Caption: Comparative antioxidant mechanisms of Quercetin and this compound.

Conclusion

While quercetin stands as a benchmark for potent antioxidant activity with a wealth of supporting experimental data, this compound remains a compound of interest with potential, yet unquantified, antioxidant properties. The lack of direct comparative studies necessitates further research to fully elucidate the free radical scavenging capacity and underlying mechanisms of this compound. Researchers are encouraged to utilize the standardized protocols outlined in this guide to investigate its antioxidant potential and contribute to a more comprehensive understanding of this isoflavone glucoside.

References

A Comparative Analysis of Isomucronulatol 7-O-glucoside and its Aglycone, Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Isomucronulatol 7-O-glucoside (IMG) and its aglycone, Isomucronulatol. The comparison is based on available experimental data for IMG and established principles of flavonoid biochemistry to infer the likely properties of Isomucronulatol, for which specific experimental data is limited.

Introduction

This compound is a flavonoid glycoside isolated from medicinal plants such as Astragalus membranaceus.[1][2] Its aglycone, Isomucronulatol, is the non-sugar component of the molecule. The presence of a glucose moiety at the 7-position significantly influences the physicochemical properties and biological activities of the parent flavonoid. This guide explores these differences, focusing on their anti-inflammatory and antioxidant properties, and the underlying signaling pathways.

Chemical Structures

This compound (IMG)

  • Formula: C₂₃H₂₈O₁₀
  • Structure: Isomucronulatol with a glucose molecule attached at the 7-hydroxyl group.

Isomucronulatol

  • Formula: C₁₇H₁₈O₅

  • Structure: The flavonoid backbone without the sugar moiety.

Data Presentation: Comparative Biological Activities

Direct comparative experimental data for this compound and Isomucronulatol is scarce in published literature. The following tables summarize the reported activities for IMG and provide projected activities for Isomucronulatol based on general knowledge of flavonoid glycosylation, which often suggests that the aglycone form exhibits higher potency in in vitro assays.

Biological Activity This compound (IMG) Isomucronulatol (Aglycone) Key Findings
Anti-inflammatory Activity Weak to moderate inhibitory effects observed.Expected to have moderate to strong inhibitory effects.IMG has been shown to inhibit the production of pro-inflammatory mediators. The aglycone is predicted to be more potent.
Antioxidant Activity Data not available.Expected to have moderate antioxidant activity.The free hydroxyl groups in the aglycone are expected to contribute to higher radical scavenging activity compared to the glycoside.
Anti-osteoarthritic Activity Demonstrated reduction in the expression of osteoarthritis-related molecules.[1]Data not available, but likely to be active.IMG's activity in this area suggests the aglycone may also be a promising candidate for further investigation.
Quantitative Data (IC₅₀ Values) This compound (IMG) Isomucronulatol (Aglycone) Reference Compound (Example)
LPS-stimulated IL-12 p40 inhibition Weak inhibition observed (Specific IC₅₀ not reported).[2]Data not available (Expected to be lower than IMG).Dexamethasone (nM range)
COX-2 Inhibition Inhibits expression (Specific IC₅₀ not reported).[1]Data not available (Expected to be a more potent inhibitor than IMG).Celecoxib (nM range)
DPPH Radical Scavenging Data not available.Data not available (Expected to be in the µM range).Quercetin (~10-20 µM)
ABTS Radical Scavenging Data not available.Data not available (Expected to be in the µM range).Trolox (~5-15 µM)

Note: The data for Isomucronulatol is predictive and based on the general structure-activity relationships of flavonoids, where the aglycone often shows greater in vitro activity than its glycoside.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It is anticipated that its aglycone, Isomucronulatol, would act on similar pathways, potentially with greater potency.

NF-κB Signaling Pathway Inhibition by this compound

G NF-κB Signaling Pathway Inhibition cluster_stimulus Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK IL-1β IL-1β IL-1β->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB_nucleus NF-κB (p65/p50) (in nucleus) NF-κB (p65/p50)->NF-κB_nucleus translocates Pro-inflammatory Genes Transcription of Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes Cytokines TNF-α, IL-1β, IL-12 Pro-inflammatory Genes->Cytokines Enzymes COX-2, MMP13 Pro-inflammatory Genes->Enzymes IMG Isomucronulatol 7-O-glucoside IMG->NF-κB (p65/p50) inhibits translocation

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH solution (0.1 mM) in methanol.

    • Test compounds (this compound and Isomucronulatol) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • ABTS radical cation (ABTS•⁺) solution is prepared by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•⁺ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • A standard curve is prepared using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

G Workflow for Anti-inflammatory Assay Start Start Cell_Culture Seed RAW 264.7 Cells Start->Cell_Culture Pre-treatment Pre-treat with Test Compounds Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance at 540 nm Griess_Assay->Absorbance_Measurement Data_Analysis Calculate NO Inhibition Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Discussion and Conclusion

The presence of the 7-O-glucoside moiety on the Isomucronulatol backbone has significant implications for its biological activity.

  • Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can lead to improved bioavailability. Therefore, this compound is expected to be more soluble than its aglycone. This is a critical factor for in vivo applications and drug development.

  • In Vitro vs. In Vivo Activity: While the aglycone (Isomucronulatol) is predicted to be more potent in in vitro assays due to the presence of a free hydroxyl group at the 7-position, which is a key site for antioxidant activity, the glycoside (IMG) may act as a pro-drug in vivo. After absorption, IMG can be hydrolyzed by glucosidases in the intestine or liver to release the active aglycone, Isomucronulatol.

  • Therapeutic Potential: this compound has shown promise as an anti-inflammatory and anti-osteoarthritic agent, primarily through the modulation of the NF-κB pathway.[1] Further research is warranted to explore the full therapeutic potential of both the glycoside and its aglycone. Direct comparative studies are essential to elucidate their respective contributions to the observed pharmacological effects and to determine which form is more suitable for specific therapeutic applications.

References

A Head-to-Head Comparison of Isomucronulatol 7-O-glucoside and Other Natural Compounds for Osteoarthritis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation, presents a significant challenge in drug development. Natural compounds have emerged as a promising avenue for therapeutic intervention due to their potential to modulate the complex signaling pathways underlying OA pathogenesis. This guide provides a head-to-head comparison of Isomucronulatol 7-O-glucoside (IMG), a flavonoid isolated from Astragalus membranaceus, with other well-studied natural compounds—Resveratrol, Quercetin, and Curcumin (B1669340)—for their potential in treating osteoarthritis. The comparison is based on available experimental data on their anti-inflammatory and chondroprotective effects.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative and qualitative data on the effects of this compound and other selected natural compounds on key biomarkers of osteoarthritis. The data is primarily from in vitro studies using interleukin-1β (IL-1β)-stimulated chondrocytes or chondrosarcoma cell lines, a common model for mimicking the inflammatory conditions of osteoarthritis.

Table 1: Inhibition of Matrix Metalloproteinase-13 (MMP-13)

CompoundCell LineStimulusConcentrationInhibition of MMP-13 ExpressionReference
This compoundSW1353IL-1β (20 ng/mL)300 µg/mLReduced mRNA and protein expression[1][2]
ResveratrolHuman Articular ChondrocytesIL-1β (10 ng/mL)6.25–200 µMDose-dependent reduction in secretion[3]
QuercetinRat Articular ChondrocytesIL-1β100 µmol/lDownregulated expression[4]
CurcuminRat Articular ChondrocytesIL-1β (10 ng/mL)25, 50, 75, 100 µMSignificant inhibition of protein expression

Table 2: Inhibition of Cyclooxygenase-2 (COX-2)

CompoundCell LineStimulusConcentrationInhibition of COX-2 ExpressionReference
This compoundSW1353IL-1β (20 ng/mL)300 µg/mLReduced mRNA and protein expression[1][2]
ResveratrolRabbit Articular Chondrocytes-20 µMTime-dependent regulation
QuercetinRat Articular ChondrocytesIL-1βNot specifiedInhibited expression[5]
CurcuminHuman Articular ChondrocytesIL-1βNot specifiedDown-regulation of NF-κB targets including COX-2[6]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-1β)

CompoundBiomarkerCell LineStimulusConcentrationInhibitionReference
This compoundTNF-α, IL-1βSW1353IL-1β (20 ng/mL)300 µg/mLReduced mRNA expression[1][2]
ResveratrolIL-6Human Articular ChondrocytesIL-1β (10 ng/mL)6.25–200 µMDose-dependent reduction in secretion[3]
QuercetinTNF-α, IL-1β, IL-6MacrophagesNot specifiedNot specifiedSignificant decrease in expression and secretion[4]
CurcuminTNF-αRabbit ChondrocytesAGEsNot specifiedSignificantly decreased mRNA[7]

Table 4: Inhibition of NF-κB Pathway (p65 subunit)

CompoundCell LineStimulusConcentrationInhibition of p65 Expression/ActivityReference
This compoundSW1353IL-1β (20 ng/mL)300 µg/mLReduced mRNA expression[1][2]
ResveratrolHuman Articular ChondrocytesIL-1βNot specifiedSuppresses NF-κB pathway
QuercetinNot specifiedNot specifiedNot specifiedInhibits NF-κB signaling
CurcuminHuman Articular ChondrocytesIL-1βNot specifiedSuppressed p65 nuclear translocation[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Model of Osteoarthritis: IL-1β-Stimulated Chondrocytes

A widely used in vitro model to simulate the inflammatory conditions of osteoarthritis involves the stimulation of chondrocytes or chondrosarcoma cell lines with the pro-inflammatory cytokine Interleukin-1β (IL-1β).

  • Cell Culture: Human chondrosarcoma cell line SW1353 or primary articular chondrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically treated with IL-1β at a concentration of 10-20 ng/mL for 24-48 hours.[1][8]

  • Treatment: The natural compounds (this compound, Resveratrol, Quercetin, or Curcumin) are added to the cell culture medium at various concentrations, either as a pretreatment before IL-1β stimulation or concurrently with IL-1β.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

RT-PCR is employed to quantify the mRNA expression levels of target genes such as MMP13, COX-2, TNF-α, and IL-1β.

  • RNA Extraction: Total RNA is extracted from the treated and control chondrocytes using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the protein levels of key molecules in the signaling pathways, such as p65 (NF-κB), and phosphorylated forms of p38, ERK, and JNK (MAPK pathway).

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

ELISA is a quantitative immunoassay used to measure the concentration of secreted proteins, such as TNF-α and IL-1β, in the cell culture supernatant.

  • Sample Collection: The cell culture supernatant is collected from the treated and control wells.

  • Assay Procedure: A commercial ELISA kit specific for the target cytokine is used. The supernatant is added to a microplate pre-coated with a capture antibody. After incubation, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.

  • Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparing the absorbance to a standard curve.[9]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in osteoarthritis and the general experimental workflow for evaluating the efficacy of the natural compounds.

G NF-κB Signaling Pathway in Osteoarthritis IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex IL-1R->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription MMPs, COX-2, TNF-α, IL-1β MMPs, COX-2, TNF-α, IL-1β Gene Transcription->MMPs, COX-2, TNF-α, IL-1β This compound This compound This compound->NF-κB (p50/p65) Resveratrol Resveratrol Resveratrol->IKK Complex Quercetin Quercetin Quercetin->IKK Complex Curcumin Curcumin Curcumin->IKK Complex

Caption: NF-κB signaling pathway in osteoarthritis and points of inhibition by natural compounds.

G MAPK Signaling Pathway in Osteoarthritis IL-1β IL-1β Cell Membrane Receptors Cell Membrane Receptors IL-1β->Cell Membrane Receptors MAPKKK MAPKKK Cell Membrane Receptors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, ERK, JNK)->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression MMPs, COX-2, Pro-inflammatory Cytokines MMPs, COX-2, Pro-inflammatory Cytokines Gene Expression->MMPs, COX-2, Pro-inflammatory Cytokines Resveratrol Resveratrol Resveratrol->MAPK (p38, ERK, JNK) Quercetin Quercetin Quercetin->MAPK (p38, ERK, JNK) Curcumin Curcumin Curcumin->MAPK (p38, ERK, JNK) G Experimental Workflow for Compound Evaluation Chondrocyte Culture Chondrocyte Culture IL-1β Stimulation IL-1β Stimulation Chondrocyte Culture->IL-1β Stimulation Treatment with Natural Compound Treatment with Natural Compound IL-1β Stimulation->Treatment with Natural Compound Incubation Incubation Treatment with Natural Compound->Incubation Sample Collection Sample Collection Incubation->Sample Collection Cell Lysate Cell Lysate Sample Collection->Cell Lysate Supernatant Supernatant Sample Collection->Supernatant RT-PCR RT-PCR Cell Lysate->RT-PCR Western Blot Western Blot Cell Lysate->Western Blot ELISA ELISA Supernatant->ELISA Data Analysis Data Analysis RT-PCR->Data Analysis Western Blot->Data Analysis ELISA->Data Analysis

References

Cross-Validation of Isomucronulatol 7-O-glucoside's Dual Therapeutic Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isomucronulatol 7-O-glucoside, a flavonoid isolated from Astragalus membranaceus, and its mechanisms of action in two distinct therapeutic areas: osteoarthritis and non-small cell lung cancer. By juxtaposing its performance with relevant alternatives and presenting the supporting experimental data, this document aims to offer a clear perspective on its potential as a therapeutic agent.

Section 1: Anti-Osteoarthritic and Anti-Inflammatory Mechanism

This compound has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical models of osteoarthritis. Its mechanism centers on the inhibition of key inflammatory mediators and matrix-degrading enzymes that contribute to cartilage degradation.

Comparative Performance Data

The following table summarizes the inhibitory effects of this compound and comparator molecules on key markers of osteoarthritis in cellular models.

CompoundTarget/AssayCell LineIC50 / EffectCitation
This compound MMP-13, COX-2, TNF-α, IL-1β ExpressionSW1353Dose-dependent reduction at 30-100 µg/mL[1]
Ecliptasaponin A MMP-13, COX-2, TNF-α, IL-1β ExpressionSW1353Dose-dependent reduction at 10-50 ng/mL (approx. 100-fold more potent than this compound)[1][2]
Celecoxib COX-2 ActivityHuman Articular ChondrocytesSignificantly reduces prostaglandin (B15479496) synthesis[3][4][5]
Celecoxib MMP-13 ExpressionRat Articular ChondrocytesSignificant reduction[6]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Experimental evidence suggests that this compound exerts its anti-osteoarthritic effects by modulating the NF-κB signaling pathway. In osteoarthritis, the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) is a key trigger that activates the NF-κB pathway in chondrocytes. This leads to the transcription of genes encoding for matrix metalloproteinases (e.g., MMP-13), cyclooxygenase-2 (COX-2), and other pro-inflammatory cytokines like TNF-α and IL-1β itself, creating a vicious cycle of inflammation and cartilage degradation. This compound has been shown to suppress the expression of these downstream targets, indicating an interruption of this inflammatory cascade.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB (p65/p50) IKK->NF-kB Releases IkB->NF-kB Inhibits NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n Translocation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NF-kB_n Inhibits Gene_Expression Gene Transcription NF-kB_n->Gene_Expression MMP-13 MMP-13 Gene_Expression->MMP-13 Leads to COX-2 COX-2 Gene_Expression->COX-2 Leads to TNF-a TNF-α Gene_Expression->TNF-a Leads to IL-1b_prod IL-1β Gene_Expression->IL-1b_prod Leads to IL-1b IL-1β IL-1b->IL-1R G cluster_0 Cell Membrane cluster_1 Cytoplasm SystemXc System Xc- (SLC7A11/SLC3A2) Cystine_in Cystine SystemXc->Cystine_in Glutamate_out Glutamate SystemXc->Glutamate_out Cysteine Cysteine Cystine_in->Cysteine Reduction GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Lipid Alcohols GPX4->Lipid_OH Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis IMG_CEP This compound + CEP-9722 IMG_CEP->SystemXc Inhibits IMG_CEP->GPX4 Inhibits Cystine_out Cystine Cystine_out->SystemXc Glutamate_in Glutamate Glutamate_in->SystemXc G cluster_0 In Vitro Experiments cluster_1 In Silico Analysis cluster_2 Data Analysis & Conclusion Cell_Culture NSCLC Cell Culture (e.g., A549) Treatment Treatment with This compound, CEP-9722, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (CCK8) Treatment->Viability Colony Colony Formation Assay Treatment->Colony Western Western Blot (Ferroptosis markers: SLC7A11, GPX4) Treatment->Western Analysis Data Analysis (IC50, Synergy) Viability->Analysis Colony->Analysis Western->Analysis Docking Molecular Docking Docking->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

References

Replicating Published Findings on Isomucronulatol 7-O-glucoside's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Isomucronulatol 7-O-glucoside with alternative compounds, supported by published experimental data. The focus is on its anti-osteoarthritic and anti-inflammatory properties, offering a resource for researchers looking to replicate or build upon existing findings.

Comparative Bioactivity Data

The following tables summarize the quantitative and qualitative data on the inhibitory effects of this compound and its comparators on key inflammatory and cartilage-degrading molecules. The primary model discussed is the in vitro stimulation of chondrosarcoma cells (SW1353) with Interleukin-1 beta (IL-1β) to mimic the inflammatory conditions of osteoarthritis.

CompoundTarget MoleculeCell LineConcentrationObserved EffectCitation
This compound MMP-13, COX-2, TNF-α, p65SW1353Not specifiedReduced expression of all molecules[1][2]
Ecliptasaponin A MMP-13, COX-2, TNF-α, p65SW1353Not specifiedReduced expression of all molecules; ~100-fold stronger effect than this compound[1][2][3]
Dexamethasone MMP-13Human OA chondrocytes1 µMSignificantly attenuated expression[4]
Celecoxib (B62257) COX-2Human articular cartilageNot specifiedPrevents adverse effects of inflammation on cartilage matrix turnover[5]
Celecoxib IL-1β, TNF-αKnee synovial membrane200 mg/24h (in vivo)Decreased expression[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Model of Osteoarthritis

A common experimental model to study the anti-osteoarthritic effects of compounds involves the use of the human chondrosarcoma cell line, SW1353. These cells, when stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), mimic the catabolic and inflammatory environment observed in osteoarthritis.

Cell Culture and Treatment:

  • Cell Line: Human chondrosarcoma cells (SW1353).

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Inflammatory Stimulation: To induce an osteoarthritic-like state, cells are stimulated with IL-1β (typically at a concentration of 10 ng/mL) for a specified period (e.g., 24 hours).[1][2]

  • Compound Treatment: The test compounds (this compound, Ecliptasaponin A, etc.) are added to the cell culture prior to or concurrently with IL-1β stimulation. A vehicle control (e.g., DMSO) is also included.

Analysis of Gene and Protein Expression:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of target genes such as MMP13, COX2, and TNFα.[1][2]

  • Western Blot: Employed to detect the protein levels of the target molecules.[1][2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Utilized to quantify the amount of secreted proteins, such as MMP-13 and TNF-α, in the cell culture supernatant.[1][2]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in IL-1β-induced inflammation in chondrocytes and a typical experimental workflow.

G cluster_0 IL-1β Signaling Pathway in Chondrocytes cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear Events & Gene Expression cluster_3 Inhibitory Action IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R MAPK MAPK Pathway (p38, JNK, ERK) IL1R->MAPK NFkB NF-κB Pathway IL1R->NFkB AP1 AP-1 MAPK->AP1 activates IKK IKK NFkB->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases NFkB_nuc NF-κB (p65/p50) p65_p50->NFkB_nuc translocates to nucleus MMP13 MMP-13 AP1->MMP13 NFkB_nuc->MMP13 COX2 COX-2 NFkB_nuc->COX2 TNFa TNF-α NFkB_nuc->TNFa IMG Isomucronulatol 7-O-glucoside IMG->MAPK IMG->NFkB

Caption: IL-1β signaling cascade in chondrocytes leading to inflammatory gene expression.

G cluster_workflow General Experimental Workflow cluster_analysis Analysis start Start: Culture SW1353 Chondrosarcoma Cells stimulate Stimulate with IL-1β (10 ng/mL) to Induce Inflammation start->stimulate treat Treat with Test Compounds (e.g., this compound) stimulate->treat incubate Incubate for 24 hours treat->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa ELISA for Secreted Proteins (MMP-13, TNF-α) collect_supernatant->elisa western Western Blot for Intracellular Proteins (COX-2, p65) lyse_cells->western rtpcr RT-PCR for Gene Expression (MMP13, COX2, TNFα) lyse_cells->rtpcr end End: Compare Expression Levels to Control elisa->end western->end rtpcr->end

Caption: Workflow for assessing anti-inflammatory effects on chondrocytes.

References

Benchmarking Isomucronulatol 7-O-glucoside Against Known Inhibitors of Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isomucronulatol 7-O-glucoside (IMG), a flavonoid with demonstrated anti-inflammatory properties, against established inhibitors of key inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). While quantitative inhibitory data for IMG is limited in publicly available literature, this guide summarizes its observed effects and benchmarks them against the potencies of well-characterized inhibitors, supported by detailed experimental protocols and pathway visualizations to aid in research and drug development.

Overview of this compound (IMG)

This compound is a flavonoid isolated from the roots of Astragalus membranaceus, a plant with a long history in traditional medicine for treating inflammatory conditions.[1] In-vitro studies have demonstrated IMG's potential to modulate inflammatory responses. Notably, in a model of osteoarthritis using IL-1β-stimulated chondrosarcoma cells, IMG was shown to reduce the expression of key inflammatory and cartilage-degrading molecules, including:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

  • Enzymes involved in inflammation and tissue degradation: Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-13 (MMP13).

  • A key transcription factor in the inflammatory response: Nuclear Factor-kappa B (NF-κB) subunit p65.[2][3][4]

Another study has indicated that IMG exhibits weak inhibitory effects on the production of IL-12 p40 stimulated by lipopolysaccharide (LPS) in vitro, further supporting its anti-inflammatory potential.[1]

Despite these qualitative observations, to date, specific half-maximal inhibitory concentration (IC50) values for IMG against the NF-κB, MAPK, and JAK-STAT pathways have not been extensively reported in peer-reviewed literature. The following sections provide a quantitative comparison of well-established inhibitors for these pathways.

Comparative Analysis of Inhibitors

The following tables summarize the in-vitro potency of known inhibitors for the NF-κB, MAPK, and JAK-STAT pathways. This data provides a benchmark against which the qualitative effects of this compound can be considered.

NF-κB Pathway Inhibitors

The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drug development.

InhibitorTargetAssay SystemIC50
QNZ (EVP4593) NF-κB activationJurkat T cells11 nM
BAY 11-7082 IκBα phosphorylationTNF-α-induced IκB-α phosphorylation~10 µM
JSH-23 NF-κB transcriptional activityLPS-stimulated RAW 264.7 macrophages7.1 µM

This compound has been observed to reduce the expression of the NF-κB p65 subunit in IL-1β-stimulated SW1353 cells, suggesting an inhibitory role in this pathway. However, a direct IC50 value for this inhibition is not currently available.[2][3][4]

MAPK Pathway Inhibitors

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular inflammatory responses.

InhibitorTargetAssay SystemIC50
SB203580 p38α/β MAPKCell-free assay50 nM (p38α), 500 nM (p38β)
SP600125 JNK1, JNK2, JNK3Cell-free kinase assay40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)
U0126 MEK1/2Cell-free assay72 nM (MEK1), 58 nM (MEK2)

Currently, there is no available data on the direct inhibitory effect of this compound on the MAPK signaling pathway.

JAK-STAT Pathway Inhibitors

The JAK-STAT pathway is critical for signaling a wide range of cytokines and growth factors involved in immunity and inflammation.

InhibitorTargetAssay SystemIC50
Tofacitinib JAK1, JAK2, JAK3Cell-free kinase assay112 nM (JAK1), 20 nM (JAK2), 1 nM (JAK3)
Ruxolitinib JAK1, JAK2Cell-free kinase assay3.3 nM (JAK1), 2.8 nM (JAK2)
Filgotinib JAK1Cell-free kinase assay10 nM

Currently, there is no available data on the direct inhibitory effect of this compound on the JAK-STAT signaling pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general workflow for evaluating potential inhibitors.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces Inhibitor Known Inhibitors (e.g., BAY 11-7082) Inhibitor->IKK_complex inhibits IMG Isomucronulatol 7-O-glucoside IMG->NFkB reduces expression

Caption: NF-κB signaling pathway and points of inhibition.

MAPK_Pathway Stimulus Stress/Cytokines Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factor Transcription Factors (e.g., AP-1) MAPK->Transcription_Factor activates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression induces Inhibitor Known Inhibitors (e.g., SB203580) Inhibitor->MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression induces Inhibitor Known Inhibitors (e.g., Tofacitinib) Inhibitor->JAK inhibits

Caption: JAK-STAT signaling pathway overview.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Chondrocytes) Stimulation 2. Inflammatory Stimulus (e.g., LPS, IL-1β) Cell_Culture->Stimulation Treatment 3. Treatment (Test Compound vs. Known Inhibitor) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Assay 5. Endpoint Assay Incubation->Assay NFkB_Assay NF-κB Translocation Assay (e.g., Immunofluorescence) Assay->NFkB_Assay MAPK_Assay MAPK Phosphorylation Assay (e.g., Western Blot, ELISA) Assay->MAPK_Assay JAK_STAT_Assay STAT Phosphorylation Assay (e.g., Flow Cytometry, ELISA) Assay->JAK_STAT_Assay Data_Analysis 6. Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis MAPK_Assay->Data_Analysis JAK_STAT_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor screening.

Detailed Experimental Protocols

The following are generalized protocols for key in-vitro assays used to determine the inhibitory activity of compounds on the NF-κB, MAPK, and JAK-STAT pathways.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

  • Cell Seeding: Plate appropriate cells (e.g., RAW 264.7 macrophages or HeLa cells) in 96-well imaging plates and culture overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., JSH-23) for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells and incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit. Subsequently, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation. Calculate the IC50 value based on the dose-dependent inhibition of translocation.

p38 MAPK Phosphorylation Assay (ELISA)

This assay measures the level of phosphorylated (activated) p38 MAPK in cell lysates.

  • Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes) in a 96-well plate. Pre-treat with the test compound or a known inhibitor (e.g., SB203580) before stimulating with an appropriate agonist (e.g., 1 µg/mL LPS) for 15-30 minutes.

  • Cell Lysis: Lyse the cells using a provided lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • ELISA Procedure: Transfer the cell lysates to a microplate pre-coated with a capture antibody for total p38 MAPK.

  • Detection: Add a detection antibody that specifically recognizes phosphorylated p38 MAPK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels. Determine the IC50 value from the dose-response curve of the inhibitor.

STAT3 Phosphorylation Assay (Flow Cytometry)

This assay quantifies the phosphorylation of STAT3 in response to cytokine stimulation on a single-cell level.

  • Cell Stimulation and Inhibition: Stimulate appropriate cells (e.g., U937 cells) with a cytokine such as Interleukin-6 (IL-6) in the presence of varying concentrations of the test compound or a known inhibitor (e.g., Tofacitinib).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT3 signal.

  • Data Analysis: Calculate the percentage of inhibition of STAT3 phosphorylation relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Conclusion

This compound demonstrates clear anti-inflammatory potential through its ability to downregulate the expression of key inflammatory mediators, including components of the NF-κB pathway. However, the lack of publicly available quantitative data, such as IC50 values, currently limits a direct, potency-based comparison with established inhibitors of major inflammatory signaling pathways like NF-κB, MAPK, and JAK-STAT.

The data and protocols presented in this guide offer a framework for researchers to quantitatively benchmark the activity of this compound and other novel compounds. Further investigation to determine the specific molecular targets and inhibitory concentrations of IMG is warranted to fully elucidate its therapeutic potential in the field of inflammatory diseases. The provided diagrams and methodologies serve as a valuable resource for designing and executing such comparative studies.

References

Safety Operating Guide

Proper Disposal of Isomucronulatol 7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Isomucronulatol 7-O-glucoside must prioritize safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, the compound should be treated as a hazardous substance. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound.

  • Ventilation: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles.

  • Accidental Release: In the event of a spill, avoid dust formation.[1] Do not let the product enter drains.[1] Clean up spills immediately, observing all safety precautions. Sweep up the material and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach of segregation, containment, and professional removal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions and to facilitate compliant disposal. Do not mix this compound waste with other waste streams unless their compatibility is confirmed.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated PPE (gloves, etc.), and absorbent materials from spill cleanups, should be collected separately.

  • Liquid Waste: Solutions containing this compound, including experimental solutions and rinsates, must be collected as liquid hazardous waste. Keep halogenated and non-halogenated solvent waste in separate containers where possible, as disposal costs can differ.

Step 2: Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies to ensure safe handling and disposal.

  • Containers: Use containers that are in good condition, compatible with the chemical waste, and have secure, tight-fitting lids.[2] Never leave a funnel in an open waste container.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3][4][5][6] The label must also include the full chemical name ("this compound") and a list of all other constituents (e.g., solvents) with their approximate percentages.[2] Do not use chemical formulas or abbreviations.[2]

Step 3: Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Areas (SAA): Hazardous waste should be stored in a designated SAA at or near the point of generation.[2][4][6]

  • Secondary Containment: Store waste containers in secondary containment, such as a tray or bin, to contain any potential leaks.

  • Segregation: Store incompatible waste types separately (e.g., acids away from bases).

Step 4: Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: Do not attempt to dispose of this compound down the drain or in the regular trash.[7] All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7]

  • Schedule Pickup: Follow your institution's procedures to request a waste pickup. Be prepared to provide detailed information about the waste stream to the EHS personnel.

Quantitative Data Summary

Specific quantitative toxicity and environmental hazard data for this compound are not available in the reviewed literature. The following table summarizes known physical properties and highlights the absence of critical safety data, reinforcing the need for cautious handling and disposal as a hazardous substance.

Data PointInformationSource/Comment
Molecular Formula C₂₃H₂₈O₁₀[8][9]
Molecular Weight 464.46 g/mol [10]
Appearance Powder[8]
Solubility DMSO, Pyridine, Methanol, Ethanol, etc.[8]
Oral/Parenteral Toxicity Not determined[11]
Dermal Toxicity Not determined[11]
Inhalation Toxicity Not determined[11]
Ecotoxicity Not determinedAs a precaution, assume it is potentially harmful to aquatic life.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound start Generation of This compound Waste assess Assess Waste Form start->assess solid_waste Solid Waste (e.g., contaminated gloves, paper) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) assess->liquid_waste Liquid solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: A workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Isomucronulatol 7-O-glucoside.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a flavonoid isolated from the roots of Astragalus membranaceus. While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not fully available, this guide is based on general best practices for handling powdered bioactive compounds of unknown toxicity. It is imperative to supplement this information with a substance-specific SDS if one becomes available.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound.

Control TypeRecommendation
Engineering Controls
VentilationAll handling of the powdered form should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield should be worn.
Hand ProtectionNitrile or latex gloves are recommended. Double gloving may be appropriate for extended handling.
Body ProtectionA fully fastened laboratory coat is required. Consider a disposable gown for larger quantities.
Respiratory ProtectionIf working outside of a fume hood, a NIOSH-approved N95 respirator or higher is recommended.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1]

2. Preparation of Solutions:

  • Perform all weighing and solution preparation within a chemical fume hood.

  • Use disposable weigh boats and spatulas to avoid cross-contamination.

  • This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2]

  • For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

3. Handling and Use:

  • Avoid generating dust.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

4. Spill Response:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, for cleanup.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then sweep up the material and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate the spill area with a 10% caustic solution and ventilate the area.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered chemical waste.

  • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Do not pour solutions containing this compound down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal cluster_spill Spill Response receiving Receive & Inspect Package storage Store in Cool, Dry, Dark Place receiving->storage If package is intact ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Powder fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Conduct Experiment dissolving->experiment waste_collection Collect Solid & Liquid Waste experiment->waste_collection spill Spill Occurs experiment->spill labeling Label Waste Containers waste_collection->labeling disposal Dispose via EHS Guidelines labeling->disposal evacuate Evacuate & Secure Area spill->evacuate cleanup Clean Up with Proper PPE evacuate->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->waste_collection

Workflow for this compound Handling.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。